molecular formula C7H8N2O2 B1315563 Ethyl 4-pyrimidinecarboxylate CAS No. 62846-82-6

Ethyl 4-pyrimidinecarboxylate

Cat. No.: B1315563
CAS No.: 62846-82-6
M. Wt: 152.15 g/mol
InChI Key: DWRWSNAREGLUHZ-UHFFFAOYSA-N
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Description

Ethyl 4-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl pyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl pyrimidine-4-carboxylate
Source PubChem
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InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRWSNAREGLUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545651
Record name Ethyl pyrimidine-4-carboxylate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62846-82-6
Record name Ethyl pyrimidine-4-carboxylate
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Record name Ethyl Pyrimidine-4-carboxylate
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Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 4-Pyrimidinecarboxylates from Unsymmetrical Enamino Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 4-pyrimidinecarboxylates, a crucial scaffold in medicinal chemistry, from unsymmetrical enamino diketones. The focus is on the regioselective cyclocondensation reaction with amidines, a key transformation for accessing these valuable heterocyclic compounds. This document details the reaction's scope, experimental protocols, and quantitative outcomes, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

Pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules, including established drugs. The synthesis of substituted pyrimidines is, therefore, a central theme in medicinal chemistry. One versatile method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] This guide focuses on a specific application of this methodology: the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles to regioselectively produce ethyl 4-pyrimidinecarboxylates.

The use of unsymmetrical enamino diketones as precursors presents a challenge in controlling the regioselectivity of the cyclocondensation reaction. However, studies have shown that the reaction can proceed in a highly chemoselective manner, favoring the formation of the desired ethyl 4-pyrimidinecarboxylate isomer.[3] This regioselectivity is attributed to the differential electrophilicity of the two carbonyl groups in the enamino diketone substrate.[3]

Reaction Overview and Regioselectivity

The core reaction involves the cyclocondensation of an unsymmetrical enamino diketone of the general formula RC(O)C(=CNMe2)C(O)CO2Et with an N-C-N dinucleophile, such as benzamidine hydrochloride or 1H-pyrazole-1-carboxamidine monohydrochloride.[3] The reaction proceeds to yield ethyl 2,5-disubstituted pyrimidine-4-carboxylates.

The key to the regiochemical outcome is the greater electrophilicity of the carbonyl group adjacent to the ethyl ester moiety compared to the other carbonyl group (e.g., a benzoyl-type fragment). This directs the initial nucleophilic attack of the amidine to this more reactive site, ultimately leading to the formation of the pyrimidine-4-carboxylate as the major or sole product in most cases.[3]

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product diketone Unsymmetrical Enamino Diketone RC(O)C(=CNMe2)C(O)CO2Et pyrimidine Ethyl 2,5-disubstituted pyrimidine-4-carboxylate diketone->pyrimidine Cyclocondensation amidine N-C-N Dinucleophile (e.g., Benzamidine HCl) amidine->pyrimidine

Caption: General reaction for the synthesis of ethyl 4-pyrimidinecarboxylates.

Quantitative Data Summary

The synthesis of various ethyl 2,5-disubstituted pyrimidine-4-carboxylates has been reported with moderate to good yields. The reaction's success is demonstrated across a range of substituents on the enamino diketone.[3]

R Group of Enamino DiketoneN-C-N DinucleophileYield (%)
Ph (Phenyl)Benzamidine hydrochloride51-86
4-MeC6H4 (4-Tolyl)Benzamidine hydrochloride51-86
4-MeOC6H4 (4-Methoxyphenyl)Benzamidine hydrochloride51-86
4-BrC6H4 (4-Bromophenyl)Benzamidine hydrochloride51-86
4-ClC6H4 (4-Chlorophenyl)Benzamidine hydrochloride51-86
4-FC6H4 (4-Fluorophenyl)Benzamidine hydrochloride51-86
4-O2NC6H4 (4-Nitrophenyl)Benzamidine hydrochloride51-86
2-ThienylBenzamidine hydrochloride51-86
Benzofuran-2-ylBenzamidine hydrochloride51-86
CF3 (Trifluoromethyl)Benzamidine hydrochloride51-86
Ph (Phenyl)1H-pyrazole-1-carboxamidine monohydrochloride51-86
4-MeOC6H4 (4-Methoxyphenyl)1H-pyrazole-1-carboxamidine monohydrochloride51-86
4-FC6H4 (4-Fluorophenyl)1H-pyrazole-1-carboxamidine monohydrochloride51-86
2-Thienyl1H-pyrazole-1-carboxamidine monohydrochloride51-86

Note: The source provides a yield range of 51-86% for the series of compounds. Specific yields for each substituent were not detailed in the available abstract.[3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of ethyl 2,5-disubstituted pyrimidine-4-carboxylates based on reported methodologies.[3]

Materials:

  • Unsymmetrical enamino diketone [RC(O)C(=CNMe2)C(O)CO2Et]

  • N-C-N dinucleophile (e.g., benzamidine hydrochloride, 1H-pyrazole-1-carboxamidine monohydrochloride)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Base (e.g., sodium ethoxide, triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical enamino diketone (1.0 eq) in the anhydrous solvent.

  • Addition of Reagents: Add the N-C-N dinucleophile (1.1-1.2 eq) and the base (1.1-1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to afford the pure ethyl 2,5-disubstituted pyrimidine-4-carboxylate.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Dissolve enamino diketone in solvent start->setup add_reagents Add Amidine and Base setup->add_reagents reflux Heat to Reflux (4-12h) Monitor by TLC add_reagents->reflux workup Cool and Concentrate reflux->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis.

Applications in Drug Development

The synthesized ethyl 2,5-disubstituted pyrimidine-4-carboxylates are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, these compounds can be further reacted with hydrazine monohydrate to produce pyrimido[4,5-d]pyridazin-8(7H)-ones in high yields.[3] This demonstrates their utility as building blocks for creating novel fused heterocyclic scaffolds with potential biological activity, making them highly relevant to drug development professionals.

Conclusion

The synthesis of ethyl 4-pyrimidinecarboxylates from unsymmetrical enamino diketones via cyclocondensation with N-C-N dinucleophiles is a robust and regioselective method. The reaction proceeds with good yields for a variety of substrates, providing access to a range of substituted pyrimidines. The detailed protocols and data presented in this guide offer a solid foundation for researchers to utilize this chemistry in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

Starting materials for ethyl 4-pyrimidinecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core synthetic strategies for obtaining ethyl 4-pyrimidinecarboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The document provides a comparative analysis of starting materials and reaction pathways, detailed experimental protocols for key methodologies, and visual representations of the synthetic workflows.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This guide focuses on three primary and well-documented approaches:

  • Condensation of Unsymmetrical Enamino Dicarbonyls with Amidines: This convergent approach involves the cyclocondensation of a pre-functionalized three-carbon component with a suitable N-C-N synthon, typically an amidine.

  • Minisci-type Radical Alkoxycarbonylation: A direct functionalization approach that introduces the ethyl carboxylate group onto a pre-existing pyrimidine ring via a radical-mediated reaction.

  • Oxidation and Subsequent Esterification of 4-Methylpyrimidine: A two-step process involving the oxidation of the methyl group to a carboxylic acid, followed by a classical esterification reaction.

The following table summarizes the key quantitative data associated with these synthetic routes, allowing for a clear comparison of their efficiencies.

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Reference
1. Enamino Dicarbonyl Condensation Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate, Benzamidine hydrochlorideSodium ethoxide, EthanolReflux51-86[1]
2. Minisci Reaction 5-Bromopyrimidine, Ethyl pyruvateFeSO₄·7H₂O, H₂O₂, Toluene, Water-10 °C to room temp.~48
3. Oxidation & Esterification 4-Methylpyrimidine1. KMnO₄, NaOH, H₂O2. Ethanol, H₂SO₄1. Reflux2. RefluxVariable

Experimental Protocols

This section provides detailed methodologies for the three core synthetic strategies.

Route 1: From Unsymmetrical Enamino Dicarbonyls

This method provides a versatile route to substituted ethyl 4-pyrimidinecarboxylates. The following is a representative protocol for a closely related analog, which can be adapted for the synthesis of the target compound.

Synthesis of Ethyl 2-Phenyl-5-benzoyl-4-pyrimidinecarboxylate

  • Preparation of the Enamino Diketone: A mixture of ethyl benzoylacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated to provide the corresponding ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate.

  • Cyclocondensation: To a solution of sodium ethoxide in absolute ethanol, the enamino diketone (1.0 eq) is added.

  • Benzamidine hydrochloride (1.1 eq) is then added to the reaction mixture.

  • The mixture is heated at reflux for 4-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-phenyl-5-benzoyl-4-pyrimidinecarboxylate.

Route 2: Minisci-type Radical Alkoxycarbonylation

This protocol details the synthesis of a halogenated precursor, ethyl 5-bromo-4-pyrimidinecarboxylate, which can be a valuable intermediate.

  • In a 250 mL round-bottom flask, ethyl pyruvate (4.5 equiv) is cooled to -10 °C.

  • Acetic acid is added while maintaining the internal temperature below -5 °C.

  • A 30% aqueous solution of hydrogen peroxide (3.0 equiv) is added dropwise, keeping the temperature below 0 °C. The mixture is stirred for 30 minutes at this temperature.

  • In a separate 1 L three-necked flask equipped with a mechanical stirrer, 5-bromopyrimidine (1.0 equiv), toluene, and water are added.

  • Iron(II) sulfate heptahydrate (0.3 equiv) is added to the 5-bromopyrimidine solution.

  • The previously prepared peroxide solution is added dropwise to the stirred biphasic mixture at room temperature over a period of 1 hour.

  • The reaction mixture is stirred vigorously for 12-16 hours at room temperature.

  • The layers are separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 5-bromo-4-pyrimidinecarboxylate.

Route 3: From 4-Methylpyrimidine via Oxidation and Esterification

This two-step sequence provides a classical approach to the target molecule.

Step 1: Oxidation of 4-Methylpyrimidine to 4-Pyrimidinecarboxylic Acid

  • To a solution of 4-methylpyrimidine (1.0 eq) in water, potassium permanganate (KMnO₄, 3.0-4.0 eq) is added portion-wise.

  • The reaction mixture is heated to reflux for 6-8 hours. The disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide indicate the progress of the reaction.

  • After cooling to room temperature, the manganese dioxide is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of 4-pyrimidinecarboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer-Speier Esterification to this compound

  • A suspension of 4-pyrimidinecarboxylic acid (1.0 eq) in absolute ethanol (used in excess as the solvent) is prepared in a round-bottom flask.

  • Concentrated sulfuric acid (catalytic amount, typically 5-10 mol%) is carefully added.

  • The mixture is heated to reflux for 8-12 hours. The reaction can be monitored by TLC.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound, which can be further purified by distillation or column chromatography.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Ethyl 2-(dimethylaminomethylene)- 3-oxobutanoate reaction Cyclocondensation start1->reaction start2 Benzamidine hydrochloride start2->reaction product This compound reaction->product NaOEt, EtOH, Reflux

Caption: Route 1: Enamino Dicarbonyl Condensation Pathway.

Synthesis_Route_2 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 5-Bromopyrimidine reaction Minisci Reaction start1->reaction start2 Ethyl pyruvate start2->reaction product Ethyl 5-bromo- 4-pyrimidinecarboxylate reaction->product FeSO₄, H₂O₂

Caption: Route 2: Minisci-type Radical Alkoxycarbonylation.

Synthesis_Route_3 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 4-Methylpyrimidine intermediate 4-Pyrimidinecarboxylic acid start->intermediate Oxidation (KMnO₄) product This compound intermediate->product Esterification (EtOH, H⁺)

Caption: Route 3: Oxidation and Esterification Pathway.

References

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 4-Pyrimidinecarboxylate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. Consequently, the development of efficient and regioselective synthetic routes to functionalized pyrimidines, such as ethyl 4-pyrimidinecarboxylate, is of paramount importance to medicinal chemists and professionals in drug development. This technical guide provides an in-depth analysis of the core reaction mechanisms for the formation of this key heterocyclic building block, focusing on both classical cyclocondensation strategies and modern radical-based functionalizations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for laboratory application.

Section 1: Cyclocondensation Pathways for Pyrimidine Ring Formation

The most classical and widely utilized approach for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon dielectrophilic component with a dinucleophilic N-C-N fragment, such as an amidine, urea, or thiourea.

Mechanism: Reaction of Enamino Diketones with Amidines

A highly effective and regioselective method involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine.[1] This approach offers excellent control over the final substitution pattern of the pyrimidine ring.

The regioselectivity of this reaction is governed by the electronic properties of the dicarbonyl starting material. The carbonyl group positioned adjacent to the electron-withdrawing ethyl ester moiety is rendered significantly more electrophilic. This increased electrophilicity directs the initial nucleophilic attack from the amidine, ensuring the formation of the desired pyrimidine-4-carboxylate isomer over the alternative pyrimidine-5-glyoxylate.[1]

The proposed mechanism proceeds as follows:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks the more electrophilic carbonyl carbon (adjacent to the ester group) of the enamino diketone.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, initiating ring closure.

  • Dehydration and Aromatization: Subsequent elimination of water and the dimethylamino group leads to the formation of the stable, aromatic this compound ring.

G Mechanism of this compound Formation from an Enamino Diketone cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 Enamino Diketone R2 Amidine I1 Nucleophilic Attack (Amidine on more electrophilic C=O) I2 Tetrahedral Intermediate I1->I2 Step 1 I3 Intramolecular Cyclization I2->I3 Step 2 I4 Dehydration & Aromatization I3->I4 Step 3 P This compound I4->P Step 4

Caption: Logical workflow for pyrimidine synthesis via enamino diketone pathway.

Quantitative Data

The reaction of various unsymmetrical enamino diketones with amidine hydrochlorides has been reported to produce ethyl 2,5-disubstituted pyrimidine-4-carboxylates in good to excellent yields.

Reactant 1 (Enamino Diketone Substituent, R)Reactant 2 (Amidine)Yield (%)Reference
Aryl, CF3, etc.Benzamidine HCl, etc.51 - 86[1]
Experimental Protocol: Traube-type Synthesis of a Pyrimidinecarboxylate Analogue

The Traube synthesis is a foundational method for pyrimidine formation. While the original protocol is for purines, the underlying principle of condensing a β-dicarbonyl equivalent with a urea or thiourea is broadly applicable.[2][3] The following protocol for the synthesis of ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate from Organic Syntheses provides a robust and detailed example of this class of reaction.

Reaction: Ethyl ethoxymethylenecyanoacetate + Thiourea → Ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate

Materials:

  • Absolute Ethanol (625 mL)

  • Sodium metal, freshly cut (23 g, 1 g atom)

  • Thiourea (76.1 g, 1 mole)

  • Ethyl ethoxymethylenecyanoacetate (169 g, 1 mole)

  • Water

  • Acetic Acid

Procedure:

  • A 3-L three-necked flask is equipped with a stirrer, a reflux condenser, and a dropping funnel.

  • Absolute ethanol (625 mL) is added to the flask and stirring is initiated.

  • Freshly cut sodium (23 g) is added in portions. After the sodium has fully dissolved, thiourea (76.1 g) is added in one portion to the warm sodium ethoxide solution.

  • Once the thiourea has mostly dissolved, liquefied ethyl ethoxymethylenecyanoacetate (169 g) is added from the dropping funnel over a 2-hour period, maintaining a gentle reflux.

  • The solution is then stirred at a gentle reflux for an additional 6 hours.

  • The reaction mixture is cooled to 50–60°C, and 1.75 L of water is added, followed by 65 mL of acetic acid to ensure the solution is distinctly acidic.

  • The resulting suspension is stirred and boiled for 5 minutes to decompose any remaining sodium salts.

  • The mixture is cooled to 25°C. The crystalline product is collected on a Büchner funnel.

  • The collected solid is washed successively with five 50-mL portions of water, 50 mL of acetone, and 50 mL of ether.

  • The product is dried at 110°C to yield the final compound.

Quantitative Data

ProductYield (%)Melting Point (°C)Reference
Ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate76 - 80259 - 260 (dec.)

Section 2: Post-formation Functionalization via Minisci Reaction

An alternative to building the pyrimidine ring from acyclic precursors is to introduce the ethyl carboxylate group onto a pre-existing pyrimidine scaffold. The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles via a homolytic (radical) substitution mechanism.[4][5] This approach is particularly useful as it often proceeds with high regioselectivity and under mild conditions.[6]

Mechanism: Homolytic Alkoxycarbonylation

The Minisci reaction for alkoxycarbonylation involves the generation of an acyl radical from an α-keto ester, such as ethyl pyruvate. This radical then attacks the protonated, electron-deficient pyrimidine ring.

The key steps of the mechanism are:

  • Radical Generation: An oxidizing agent (e.g., hydrogen peroxide with a catalytic amount of Fe(II) salt, or ammonium persulfate) reacts with ethyl pyruvate to generate the ethyl-α-oxy-α-oxo-acetyl radical. This radical can subsequently lose carbon monoxide to form the nucleophilic ethoxycarbonyl radical (•COOEt).

  • Heterocycle Activation: The pyrimidine substrate is protonated under the acidic reaction conditions. This protonation significantly lowers the LUMO of the heterocycle, making it highly susceptible to attack by the nucleophilic radical.[7]

  • Radical Addition: The ethoxycarbonyl radical adds to an electron-deficient carbon of the protonated pyrimidine ring, typically the C4 position, to form a radical cation intermediate.

  • Rearomatization: The radical cation intermediate is oxidized and deprotonated to restore aromaticity, yielding the final this compound product.

G Minisci Reaction Mechanism for Alkoxycarbonylation cluster_start Radical Generation cluster_path Reaction Pathway cluster_prod Product Pyr Ethyl Pyruvate Rad •COOEt Radical Pyr->Rad Ox Oxidant (H₂O₂/Fe²⁺) Ox->Rad Add Radical Addition Het Pyrimidine ProtHet Protonated Pyrimidine Het->ProtHet H⁺ Int Radical Cation Intermediate Add->Int Arom Oxidation & Deprotonation Int->Arom Prod This compound Arom->Prod

Caption: Key stages of the Minisci radical alkoxycarbonylation reaction.
Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate

This protocol demonstrates the synthesis of a substituted this compound using the Minisci reaction, highlighting its utility for creating functionalized derivatives.

Materials:

  • Ethyl pyruvate (4.5 equiv., 50 mL, 450 mmol)

  • Acetic acid (70 mL)

  • 30% aq. Hydrogen peroxide solution (3 equiv., 34 g, 300 mmol)

  • 5-Bromopyrimidine (1 equiv., 15.9 g, 100 mmol)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.3 equiv., 8.34 g, 30 mmol)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

G Experimental Workflow for Minisci Reaction cluster_setup Reaction Setup cluster_reaction Radical Reaction cluster_workup Workup & Purification A Cool Ethyl Pyruvate to -10 °C in Flask B Add Acetic Acid (maintain T < -5 °C) A->B C Add 30% H₂O₂ (maintain T < 0 °C) B->C D Add 5-Bromopyrimidine C->D E Add FeSO₄·7H₂O portionwise over 1h (maintain T < 10 °C) D->E F Stir for 1h at room temperature E->F G Quench with aq. Na₂S₂O₃ F->G H Neutralize with sat. NaHCO₃ G->H I Extract with Ethyl Acetate (3x) H->I J Wash with Brine, Dry (Na₂SO₄), Concentrate I->J K Purify by Chromatography J->K

Caption: Step-by-step experimental workflow for the Minisci reaction.

Procedure:

  • In a 250 mL round-bottom flask, ethyl pyruvate (50 mL, 450 mmol) is cooled to -10°C.

  • Acetic acid (70 mL) is added while maintaining the internal temperature below -5°C.

  • A 30% aqueous H₂O₂ solution (34 g, 300 mmol) is added, keeping the temperature below 0°C.

  • 5-Bromopyrimidine (15.9 g, 100 mmol) is added to the mixture.

  • FeSO₄·7H₂O (8.34 g, 30 mmol) is added portionwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • The reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is carefully quenched by the slow addition of an aqueous solution of sodium thiosulfate.

  • The mixture is neutralized with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired ester.

Quantitative Data

The Minisci reaction is highly effective for various pyrimidine substrates, providing a direct route to 4-carboxy-substituted derivatives.

SubstrateReagentConversion (%)Isolated Yield (%)Reference
5-BromopyrimidineMethyl Pyruvate8544
5-BromopyrimidineEthyl Pyruvate8962

Conclusion

The synthesis of this compound can be effectively achieved through two distinct mechanistic paradigms: heterocyclic ring construction via cyclocondensation and direct C-H functionalization of a pre-formed pyrimidine ring.

  • Cyclocondensation reactions , particularly those involving activated substrates like enamino diketones, offer a powerful and regioselective method for building the pyrimidine core from acyclic precursors. This bottom-up approach is highly versatile for creating diverse substitution patterns.

  • The Minisci radical reaction provides a complementary top-down strategy, enabling the direct and efficient introduction of the ethyl carboxylate group onto an existing pyrimidine scaffold. This method is exceptionally valuable for late-stage functionalization in complex molecule synthesis.

A thorough understanding of these reaction mechanisms, coupled with the detailed protocols provided, equips researchers, scientists, and drug development professionals with the necessary tools to synthesize and manipulate this critical class of heterocyclic compounds for a wide range of applications.

References

Spectroscopic Characterization of Ethyl 4-Pyrimidinecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis Utilizing NMR and IR Spectroscopy for Drug Development Professionals

Ethyl 4-pyrimidinecarboxylate is a heterocyclic organic compound that holds significance as a building block in the synthesis of various pharmaceutical agents. The pyrimidine moiety is a core structure in numerous bioactive molecules, including anticancer and kinase inhibitors. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural features of this compound, which are critical aspects in the drug development pipeline. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.40d1.01HH-2
9.10d5.11HH-6
8.05dd5.1, 1.31HH-5
4.39q7.12H-OCH₂CH₃
1.35t7.13H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~164C=O (ester)
~158C-2
~157C-6
~150C-4
~122C-5
~62-OCH₂CH₃
~14-OCH₂CH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2980-2850MediumC-H stretching (aliphatic)
~1730StrongC=O stretching (ester)
~1600-1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
~1250StrongC-O stretching (ester)

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducibility and data accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnetic field.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters for a standard ¹H or ¹³C experiment. Typical parameters for a small organic molecule include:

    • ¹H NMR: 90° pulse, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16 for a concentrated sample.

    • ¹³C NMR: 30-45° pulse, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

  • Acquire the Free Induction Decay (FID).

  • Process the FID using a Fourier transform, followed by phase and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

KBr Pellet Preparation:

  • Thoroughly dry IR-grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar.

  • Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate key concepts relevant to the study and application of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Ethyl 4-Pyrimidinecarboxylate purification Purification (e.g., Recrystallization) synthesis->purification nmr_prep Sample Preparation (Dissolution) purification->nmr_prep ir_prep Sample Preparation (KBr Pellet) purification->ir_prep nmr NMR Spectroscopy (¹H and ¹³C) data_analysis Spectral Data Analysis nmr->data_analysis ir IR Spectroscopy ir->data_analysis nmr_prep->nmr ir_prep->ir structure_confirm Structure Confirmation & Purity Assessment data_analysis->structure_confirm logical_relationship cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Generated Data cluster_interpretation Interpretation structure This compound C₇H₈N₂O₂ nmr NMR Spectroscopy structure->nmr ir IR Spectroscopy structure->ir nmr_data Chemical Shifts (δ) Coupling Constants (J) Integration nmr->nmr_data ir_data Absorption Bands (cm⁻¹) Functional Groups ir->ir_data interpretation Structural Elucidation & Functional Group Analysis nmr_data->interpretation ir_data->interpretation signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR, VEGFR) kinase_cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade transcription Transcription Factors (e.g., Myc, NF-κB) kinase_cascade->transcription cell_proliferation Cell Proliferation, Survival, Angiogenesis transcription->cell_proliferation pyrimidine_drug Pyrimidine-based Kinase Inhibitor (e.g., derived from this compound) pyrimidine_drug->kinase_cascade Inhibition

1H NMR and 13C NMR spectral data for ethyl 4-pyrimidinecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-Pyrimidinecarboxylate Derivatives

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a range of this compound derivatives. Aimed at researchers, scientists, and professionals in drug development, this document presents quantitative data in a structured format, details common experimental protocols, and visualizes the analytical workflow.

Introduction

This compound and its derivatives are significant heterocyclic compounds in medicinal chemistry, often serving as core scaffolds in the development of novel therapeutic agents. Their biological activity is intrinsically linked to their molecular structure. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This guide summarizes key ¹H and ¹³C NMR spectral data to aid in the identification and analysis of this important class of compounds.

¹H NMR Spectral Data

The proton NMR spectra of this compound derivatives are characterized by signals corresponding to the pyrimidine ring protons, the ethyl ester moiety, and any substituents on the ring. The chemical shifts are influenced by the electronic environment, which is modulated by the nature and position of the substituents.

CompoundSolventPyrimidine Ring Protons (δ, ppm)Ethyl Ester Protons (δ, ppm)Other Substituent Protons (δ, ppm)
Ethyl pyrimidine-4-carboxylateCDCl₃H-2: 9.4, H-5: 8.0, H-6: 9.1-OCH₂-: 4.5 (q), -CH₃: 1.5 (t)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃NH: 8.62 (s), NH: 6.1 (s), CH: 5.38 (s)-OCH₂-: 4.03 (q), -OCH₂CH₃: 1.13 (t)ArH: 7.24-7.31 (m, 5H), CH₃: 2.32 (s)
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃NH: 8.44 (s), NH: 6.1 (s), CH: 5.36 (s)-OCH₂-: 4.04 (q), -OCH₂CH₃: 1.15 (t)ArH: 7.22-7.29 (m, 4H), CH₃: 2.32 (s)
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃NH: 9.08 (s), NH: 5.98 (s), CH: 5.86 (s)-OCH₂-: 3.97 (q), -OCH₂CH₃: 1.02 (t)ArH: 7.19-7.37 (m, 4H), CH₃: 2.41 (s)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃NH: 8.9 (s), NH: 6.3 (s), CH: 5.48 (s)-OCH₂-: 4.06 (q), -OCH₂CH₃: 1.16 (t)ArH: 7.4-8.2 (m, 4H), CH₃: 2.35 (s)
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃NH: 9.15 (s), NH: 7.68 (s), CH: 5.09 (s)-OCH₂CH₃: 3.95 (q)ArH: 6.70-6.89 (m, 3H), OCH₃: 3.37 (s), CH₃: 2.24 (s)
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]DMSO-d₆NH: 9.16 (s), NH: 7.67 (s), CH: 5.10 (s)-OCH₂-: 3.98 (q), -OCH₂CH₃: 1.11 (t)ArH: 7.15 (d), 6.88 (d), OCH₃: 3.72 (s), CH₃: 2.25 (s)
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]DMSO-d₆NH: 9.30 (s), NH: 7.82 (s), CH: 5.18 (s)-OCH₂-: 4.00 (q), -OCH₂CH₃: 1.09 (t)ArH: 7.43 (d), 7.27 (d), CH₃: 2.27 (s)

¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to substitution patterns.

CompoundSolventPyrimidine Ring Carbons (δ, ppm)Ethyl Ester Carbons (δ, ppm)Other Substituent Carbons (δ, ppm)
Ethyl pyrimidine-4-carboxylateCDCl₃C-2: 159.5, C-4: 164.0, C-5: 125.0, C-6: 157.0C=O: 163.5, -OCH₂-: 62.5, -CH₃: 14.0
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃C-2: 153.73, C-4: 55.59, C-5: 101.23, C-6: 146.48C=O: 165.65, -OCH₂-: 59.97, -CH₃: 14.12Phenyl: 126.56, 127.88, 128.66, 143.73; CH₃: 18.55
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃C-2: 153.48, C-4: 55.02, C-5: 101.02, C-6: 146.54C=O: 165.45, -OCH₂-: 60.14, -CH₃: 14.15Chloro-phenyl: 127.99, 128.84, 133.69, 142.19; CH₃: 18.63
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃C-2: 153.42, C-4: 52.06, C-5: 98.8, C-6: 148.56C=O: 165.33, -OCH₂-: 59.93, -CH₃: 13.97Chloro-phenyl: 127.51, 128.03, 129.23, 129.75, 132.55, 139.58; CH₃: 18.23
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃C-2: 150.34, C-4: 55.18, C-5: 100.56, C-6: 147.56C=O: 165.15, -OCH₂-: 60.43, -CH₃: 14.18Nitro-phenyl: 124.1, 127.57, 148.03, 149.71; CH₃: 18.94
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]CDCl₃C-2: 152.29, C-4: 53.49, C-5: 99.39, C-6: 148.06C=O: 165.43, -OCH₂-: 59.19, -CH₃: 14.15Dimethoxy-phenyl: 110.45, 111.72, 117.9, 137.35, 148.15, 148.48; OCH₃: 55.4, 55.52; CH₃: 17.76
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]DMSO-d₆C-2: 153.2, C-4: 60.3, C-5: 104.8, C-6: 142.3C=O: 170.6, -OCH₂-: 64.4, -CH₃: 19.3Methoxy-phenyl: 118.9, 132.6, 157.4; OCH₃: 58.6; CH₃: 23.0
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]DMSO-d₆C-2: 152.5, C-4: 54.1, C-5: 99.1, C-6: 148.0C=O: 165.6, -OCH₂-: 59.8, -CH₃: 14.5Bromo-phenyl: 122.0, 129.7, 130.6, 131.2, 149.4; CH₃: 18.3

Experimental Workflow

The general workflow for the synthesis and subsequent NMR analysis of this compound derivatives is outlined below. This process begins with the chemical synthesis of the target compound, followed by purification and structural confirmation using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis A Starting Materials (e.g., Aldehyde, β-ketoester, Urea/Thiourea) B Chemical Reaction (e.g., Biginelli Reaction) A->B C Crude Product Isolation B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Sample Preparation (5-10 mg in 0.6 mL Deuterated Solvent) D->E Pure Compound F NMR Spectrometer E->F G Data Acquisition (1H, 13C, COSY, HSQC) F->G H Data Processing & Analysis G->H I Final Characterized Derivative H->I Structural Elucidation

Caption: General workflow for synthesis and NMR characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the synthesis and NMR analysis of the title compounds.

General Synthesis Procedure (Biginelli Reaction)

Many of the derivatives listed are synthesized via a one-pot Biginelli reaction.[3]

  • Reactant Mixture : An equimolar mixture of an appropriate aldehyde, ethyl acetoacetate, and urea (or thiourea) is prepared.

  • Catalyst and Solvent : A catalytic amount of an acid (e.g., HCl) is added, often in a solvent like ethanol.[3] Some modern protocols may use solvent-free conditions.[4]

  • Reaction Conditions : The mixture is typically refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]

  • Work-up : Upon cooling, the reaction mixture is often poured into ice water, causing the crude product to precipitate.

  • Purification : The solid product is collected by filtration, washed, and then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure derivative.[5]

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[6]

  • Weighing : Accurately weigh 5-10 mg of the purified, dry this compound derivative.[6]

  • Solvent Addition : Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The choice of solvent is important as it can influence the chemical shifts of labile protons (e.g., N-H).

  • Dissolution : Ensure the sample is fully dissolved. Vortexing or brief sonication can be used to aid dissolution.[6]

  • D₂O Exchange (Optional) : To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. After acquiring an initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will disappear or significantly diminish in intensity.[6]

NMR Data Acquisition

Spectra are typically recorded on 300, 400, or 600 MHz NMR spectrometers.[1][2][7]

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment is used.

    • Number of Scans (NS) : Typically 16 to 128 scans are accumulated to ensure a good signal-to-noise ratio.[8]

    • Spectral Width (SW) : A spectral width of about 12-15 ppm is generally sufficient.

    • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[4]

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.

    • Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width (SW) : A wider spectral width of around 200-220 ppm is used.[9]

  • 2D NMR Experiments : For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in definitive signal assignment.[6]

References

Mass Spectrometry Analysis of Ethyl 4-Pyrimidinecarboxylate and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of ethyl 4-pyrimidinecarboxylate and its analogs. It is designed to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in understanding the fragmentation behavior, analytical methodologies, and metabolic pathways associated with this class of compounds. Pyrimidine derivatives are of significant interest due to their diverse biological activities, and mass spectrometry serves as a critical tool for their identification, characterization, and quantification.

Introduction to Pyrimidine Carboxylates

This compound is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a monoisotopic mass of 152.058577502 Da.[1] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases, and the carboxylate functional group provides a handle for further chemical modifications, making it a versatile scaffold in drug discovery. Understanding the mass spectrometric behavior of this compound and its analogs is crucial for their structural elucidation, purity assessment, and for studying their metabolic fate.

Mass Spectral Fragmentation of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of structurally related pyrimidine derivatives and general principles of mass spectrometry.[2][3] The primary fragmentation pathways are expected to involve the ester group and the pyrimidine ring.

Predicted Fragmentation Pathways:

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) of this compound is expected to undergo the following key fragmentation steps:

  • Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion at m/z 107.

  • Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement: This would lead to a fragment ion at m/z 124.

  • Cleavage of the ester group with loss of an ethyl radical (•CH₂CH₃): This would produce a fragment at m/z 123.

  • Decarboxylation (loss of CO₂): This fragmentation could occur from the [M-C₂H₅]⁺ ion, leading to a fragment at m/z 79.

  • Ring fragmentation: The pyrimidine ring itself can undergo cleavage, leading to smaller fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below.

Ethyl_4-pyrimidinecarboxylate_Fragmentation M This compound [M]+• m/z 152 F1 [M - C2H5]+ m/z 123 M->F1 - •C2H5 F2 [M - OC2H5]+ m/z 107 M->F2 - •OC2H5 F3 [M - C2H4]+• m/z 124 M->F3 - C2H4 F4 [M - C2H5 - CO2]+ m/z 79 F1->F4 - CO2

Caption: Proposed Fragmentation Pathway

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for the predicted parent and fragment ions of this compound. This data is essential for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Ion DescriptionPredicted m/z
Molecular Ion ([M]⁺•)152
Protonated Molecule ([M+H]⁺)153
Fragment: Loss of Ethyl Radical123
Fragment: Loss of Ethoxy Radical107
Fragment: Loss of Ethylene124
Fragment: Decarboxylation of [M-C₂H₅]⁺79

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and its analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For the analysis of pyrimidine derivatives from biological matrices, a protein precipitation and extraction protocol is recommended.

  • Sample Collection: Collect biological samples (e.g., plasma, urine, cell lysates) and store them at -80°C until analysis.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Sample_Preparation_Workflow cluster_0 Sample Preparation Sample Sample Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Add Acetonitrile + Internal Standard Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect_Supernatant Centrifuge->Collect_Supernatant Dry_Down Dry_Down Collect_Supernatant->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Filter Filter Reconstitute->Filter LC_MS_Analysis LC_MS_Analysis Filter->LC_MS_Analysis

Caption: Sample Preparation Workflow
LC-MS/MS Conditions

The following are typical starting conditions for the LC-MS/MS analysis of this compound and its analogs. Optimization may be required depending on the specific analog and the analytical instrumentation.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Involvement in Signaling and Metabolic Pathways

Pyrimidine analogs are widely used in chemotherapy and often act as antimetabolites, interfering with the normal synthesis of nucleic acids.[4][5][6][7] These compounds can be anabolized by cellular enzymes to their active nucleotide forms, which can then inhibit key enzymes in the pyrimidine biosynthesis pathway or be incorporated into DNA and RNA, leading to cytotoxicity.[4][5][6][7] The study of the metabolism of pyrimidine carboxylate derivatives is crucial for understanding their mechanism of action and potential for drug development.

The diagram below illustrates a simplified overview of the de novo pyrimidine biosynthesis pathway, which can be a target for pyrimidine analogs.

Pyrimidine_Biosynthesis_Pathway Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase dUMP dUMP UDP->dUMP Ribonucleotide Reductase CTP CTP UTP->CTP CTP Synthase DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP Kinase dTTP dTTP dTDP->dTTP Kinase dTTP->DNA_RNA

Caption: De Novo Pyrimidine Biosynthesis

Conclusion

The mass spectrometric analysis of this compound and its analogs is a powerful tool for their characterization and quantification. While direct experimental data for the parent compound may be limited, a thorough understanding of the fragmentation patterns of related pyrimidine derivatives allows for the development of robust analytical methods. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of molecules. Further studies focusing on the detailed fragmentation analysis and metabolic profiling of specific pyrimidine carboxylate analogs will contribute to a deeper understanding of their biological roles and therapeutic potential.

References

A Technical Guide to the Crystal Structure Determination of Ethyl 4-Pyrimidinecarboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure determination of ethyl 4-pyrimidinecarboxylate and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the pyrimidine scaffold. A thorough understanding of their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves multi-step reactions. While various synthetic routes exist, a common approach is the Biginelli reaction or similar cyclocondensation strategies. For instance, a derivative, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized by fusing acetoacetic ether, 4-bromobenzaldehyde, and thiourea.[1] Another approach involves the reaction of an ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with an appropriate electrophile in the presence of a base.[2]

Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative [1][2]

  • Reactant Mixture: A mixture of ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2 mmol), 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (2 mmol), potassium iodide (2 mmol), and triethylamine (2.5 mmol) is prepared in absolute ethanol (20 mL).

  • Reflux: The reaction mixture is refluxed for 4 hours.

  • Precipitation: The mixture is then poured onto crushed ice (40 g) and acidified with acetic acid (2 mL).

  • Isolation: The resulting precipitate is filtered, washed with cold water, and dried.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallizing the dried product from a suitable solvent system, such as a methanol/DMF mixture (4:1 v/v).[2]

Spectroscopic Characterization

Prior to X-ray diffraction analysis, the synthesized compounds are typically characterized using various spectroscopic techniques to confirm their chemical structure.

Experimental Protocol: Spectroscopic Analysis

  • FT-IR Spectroscopy: Infrared spectra are recorded on a spectrometer, often using KBr pellets.[1] Characteristic peaks for pyrimidine derivatives include vibrations for C=O, C=N, and aromatic C-H bonds.[3]

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent.[1] These spectra provide detailed information about the proton and carbon environments in the molecule.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compound.[1]

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD).

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 200 K).[4] Data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F2.

  • Data Deposition: The final crystallographic data are typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[4]

Data Presentation: Crystallographic and Spectroscopic Data

The results from the crystallographic and spectroscopic analyses are summarized in a structured format for clarity and comparison.

Table 1: Example Crystallographic Data for a Pyrimidine Derivative

ParameterValue
Chemical FormulaC20H16Cl2N2O2S
Formula Weight419.31
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)38.654(8)
b (Å)11.787(3)
c (Å)8.774(2)
β (°)102.415(14)
Volume (Å3)3904.1(15)
Z8
Calculated Density (Mg m-3)1.427
Absorption Coefficient (mm-1)4.14
F(000)1728

Data for ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][5]thiazolo[3,2-a]pyrimidine-3-carboxylate.[5]

Table 2: Selected Bond Lengths and Angles for a Triazole Carboxylate Derivative

Bond/AngleLength (Å) / Angle (°)
N1–C51.352(3)
C5–C111.454(4)
C11–O11.213(3)
C6–O21.341(3)
N1–C5–C11123.6(2)
O1–C11–H11121.0
C7–O2–C6116.4(2)

Data for ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate.[4]

Molecular and Crystal Structure Analysis

The solved crystal structure provides valuable insights into the molecular conformation, including the planarity of ring systems and the orientation of substituents. For example, in one thiazolo[3,2-a]pyrimidine derivative, the six-membered ring adopts a sofa conformation.[1] The analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, is crucial for understanding the crystal packing and solid-state properties of the compound.[2] Hirshfeld surface analysis can also be employed to quantify the contributions of different intermolecular contacts to the overall crystal packing.[2]

Visualization of Experimental and Logical Workflows

Visual diagrams are essential for representing complex experimental procedures and logical relationships in a clear and concise manner.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Reactants Reactants Reaction Chemical Reaction (e.g., Reflux) Reactants->Reaction Precipitation Precipitation & Filtration Reaction->Precipitation Purification Purification (e.g., Recrystallization) Precipitation->Purification Spectroscopy Spectroscopic Analysis (NMR, FT-IR, MS) Purification->Spectroscopy SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD StructureSolution Structure Solution & Refinement SCXRD->StructureSolution DataInterpretation Data Interpretation & Visualization StructureSolution->DataInterpretation

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound compounds.

logical_relationship Structure Molecular Structure Properties Physicochemical Properties Structure->Properties Activity Biological Activity Structure->Activity SAR Structure-Activity Relationship (SAR) Properties->SAR Activity->SAR

Caption: Logical relationship between molecular structure, properties, and biological activity in drug development.

References

Physicochemical properties of ethyl 4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Pyrimidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules and agrochemicals. Its unique structural features and reactivity profile make it an attractive scaffold for the development of novel therapeutic agents and crop protection products. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data and experimental insights for professionals in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis, formulation, and biological studies. These properties influence its reactivity, solubility, and pharmacokinetic behavior.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₈N₂O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 152.15 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 37 - 41 °C--INVALID-LINK--
Boiling Point 160 °C at 88 mmHg--INVALID-LINK--
logP (computed) 0.1--INVALID-LINK--
Appearance White to orange to green powder or lump--INVALID-LINK--
Purity ≥ 98% (GC)--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes, often involving the condensation of a three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring. While a definitive, detailed protocol for its direct synthesis is not extensively documented in readily available literature, methods for the synthesis of related pyrimidine carboxylates can be adapted. One such general approach is outlined below.

General Synthetic Approach

A common strategy for the synthesis of pyrimidine rings is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. For this compound, a plausible synthetic route could involve the condensation of an appropriate β-ketoester or its enol ether with formamidine.

Experimental Workflow for Synthesis of Pyrimidine Carboxylates

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Work-up and Purification beta_ketoester β-Ketoester or equivalent condensation Condensation Reaction beta_ketoester->condensation formamidine Formamidine or derivative formamidine->condensation solvent Suitable Solvent (e.g., Ethanol) condensation->solvent catalyst Base or Acid Catalyst condensation->catalyst extraction Solvent Extraction condensation->extraction Reaction Mixture chromatography Column Chromatography extraction->chromatography product This compound chromatography->product

Caption: Generalized workflow for the synthesis of this compound.

Methodologies for Physicochemical Property Determination

The experimental determination of the physicochemical properties listed in Table 1 follows established laboratory protocols.

  • Melting Point: The melting point can be determined using a standard melting point apparatus, where a small sample of the crystalline solid is heated, and the temperature range over which the substance melts is recorded.

  • Boiling Point: The boiling point is typically measured at a specific pressure using distillation. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

  • logP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for the experimental determination of logP. This involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases, and then measuring the concentration of the compound in each phase, typically by UV-Vis spectroscopy or HPLC.

  • pKa (Acid Dissociation Constant): The pKa can be determined by potentiometric titration, where a solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is the pH at which the compound is half-ionized. Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance as a function of pH.

Biological Significance and Applications

This compound is a versatile intermediate in the development of bioactive molecules. While the direct biological activity of the parent compound is not extensively reported, its derivatives have shown significant potential in various therapeutic areas.

  • Enzyme Inhibition: The pyrimidine carboxylate scaffold is a key pharmacophore in the design of various enzyme inhibitors. For instance, derivatives have been synthesized and investigated as inhibitors of lactate dehydrogenase (LDH) and biotin carboxylase, which are important targets in cancer and infectious diseases, respectively.[1][2][3][4]

  • Drug Discovery: Its role as a synthetic intermediate is crucial in the pharmaceutical industry. It provides a convenient starting point for the elaboration of more complex molecules targeting a range of biological targets, including those for neurological and cardiovascular conditions.

Logical Relationship in Drug Discovery

G A This compound (Core Scaffold) B Chemical Modification and Derivatization A->B Synthesis C Library of Novel Pyrimidine Derivatives B->C D Biological Screening (e.g., Enzyme Assays) C->D E Lead Compound Identification (e.g., LDH Inhibitors) D->E Identification of Hits F Drug Development and Clinical Trials E->F

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, coupled with its synthetic versatility, make it a valuable tool in the creation of novel molecules with therapeutic and agricultural applications. While further experimental data on its solubility and pKa would be beneficial, the existing information provides a solid foundation for its use in research and development. The continued exploration of derivatives based on this core structure holds promise for the discovery of new and effective drugs and agrochemicals.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-Pyrimidinecarboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-pyrimidinecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide presents solubility data for structurally related pyrimidine derivatives to provide valuable insights. Furthermore, it details standardized experimental protocols for the precise determination of solubility, enabling researchers to generate specific data for their unique applications.

Introduction

This compound is a significant building block in the synthesis of a wide range of biologically active molecules. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and the formulation of pharmaceutical products. Understanding its solubility profile is paramount for optimizing synthetic routes and ensuring the efficient development of novel therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 39-41 °C
Boiling Point 240.3 °C at 760 mmHg[1]
CAS Number 62846-82-6[2][3]

Solubility of Related Pyrimidine Derivatives

Table 1: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Various Organic Solvents

CompoundSolventTemperature (K)Mole Fraction Solubility (x)
4-amino-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileMethanol293.150.00038
298.150.00045
303.150.00053
308.150.00062
313.150.00071
4-amino-6-(4-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileMethanol293.150.00015
298.150.00018
303.150.00021
308.150.00025
313.150.00029
2-((4-methoxyphenyl)amino)pyrimidin-4(3H)-oneN,N-Dimethylformamide (DMF)298.150.0125
308.150.0158
318.150.0198
328.150.0249
2-((4-chlorophenyl)amino)pyrimidin-4(3H)-oneN,N-Dimethylformamide (DMF)298.150.0089
308.150.0112
318.150.0141
328.150.0177
2,4-dichloro-6-(naphthalen-1-yloxy)pyrimidineChloroform298.150.0182
308.150.0229
318.150.0287
328.150.0359
Ethyl Acetate298.150.0115
308.150.0145
318.150.0182
328.150.0228

Note: This table presents data for pyrimidine derivatives that are structurally different from this compound. The data is intended to provide a general understanding of solubility trends for this class of compounds.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the determination of the solubility of this compound in various organic solvents. This method is widely cited in the literature for its reliability and accuracy in determining the solubility of pyrimidine derivatives.[4][5][7]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled water bath or heating mantle

  • Analytical balance (±0.0001 g)

  • Conical flasks with stoppers

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm)

  • Pre-weighed glass vials

  • Drying oven

4.2. Experimental Procedure

  • Solvent Preparation: Add a known volume of the selected organic solvent to a series of conical flasks.

  • Equilibration: Place the flasks in a thermostatically controlled water bath set to the desired temperature and allow the solvent to equilibrate.

  • Addition of Solute: Add an excess amount of this compound to each flask to ensure that a saturated solution is formed.

  • Stirring and Saturation: Stopper the flasks and stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Cessation of Stirring and Settling: Turn off the stirrer and allow the undissolved solid to settle at the bottom of the flask for at least 2 hours while maintaining the constant temperature.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a 0.45 µm filter to avoid drawing any undissolved solid.

  • Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed glass vial.

  • Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Drying and Weighing: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent.

Visualizing the Experimental Workflow

The logical flow of the gravimetric method for solubility determination is illustrated in the following diagram.

G A Start: Prepare Solvent B Equilibrate Solvent to Desired Temperature A->B C Add Excess Solute (this compound) B->C D Stir to Achieve Equilibrium (Saturation) C->D E Allow Undissolved Solid to Settle D->E F Withdraw Supernatant through Filter E->F G Transfer to Pre-weighed Vial F->G H Evaporate Solvent G->H I Dry to Constant Weight H->I J Calculate Solubility I->J K End J->K

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

This technical guide has provided an overview of the solubility of this compound, a compound of significant interest in pharmaceutical research. While direct quantitative data remains scarce, the provided information on related pyrimidine derivatives and the detailed experimental protocol for solubility determination will empower researchers to accurately assess its solubility in various organic solvents. This knowledge is crucial for the advancement of synthetic methodologies and the successful development of new chemical entities.

References

In-Depth Technical Guide: Biological Activity Screening of Novel Ethyl 4-Pyrimidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel ethyl 4-pyrimidinecarboxylate derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, quantitative data, and underlying mechanisms associated with this promising class of compounds. This document summarizes key findings from various studies, presenting data in a structured format for comparative analysis, and offers detailed experimental protocols for key biological assays. Furthermore, it visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to this compound Derivatives

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Among these, this compound derivatives have emerged as a particularly interesting subclass, with researchers actively exploring their therapeutic potential. This guide focuses on the screening of these novel derivatives for various biological activities, providing a foundational resource for their further development.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various this compound derivatives from a range of studies.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
1 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one (5b)MDA-MB-2312.31 x 10⁻⁴[1]
2 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one (6c)HT-290.001[1]
3 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one (6a)HepG20.99[1]
4 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one (6b)HeLa0.83[1]
5 Pyrimidine with aryl urea moiety (4b)SW48011.08[2]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
6 Dihydropyrimidinone derivativePseudomonas aeruginosa62.5[3]
7 Thiazolo[4,5-d]pyrimidine derivative (4)Staphylococcus aureus-[4]
8 Thiazolo[4,5-d]pyrimidine derivative (8a)Staphylococcus aureus-[4]
9 Thiazolo[4,5-d]pyrimidine derivative (11g)Staphylococcus aureus-[4]

Note: Specific MIC values for compounds 7, 8, and 9 against S. aureus were not provided in the source material, but they were highlighted as having significant effectiveness.

Table 3: Antioxidant Activity of Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Esters

Compound IDDerivativeDPPH Scavenging IC50 (mg/mL)Reference
3c Ester derivative0.6[5]

Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives (COX Inhibition)

Compound IDDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
10 Pyrazolo[3,4-d]pyrimidine (3b)19.45 ± 0.0731.4 ± 0.12[6]
11 Pyrazolo[3,4-d]pyrimidine (4b)26.04 ± 0.3634.4 ± 0.10[6]
12 Pyrazolo[3,4-d]pyrimidine (4d)28.39 ± 0.0323.8 ± 0.20[6]

Table 5: Enzyme Inhibition Activity of Ethyl Pyrimidine-Quinolinecarboxylate Derivatives

Compound IDDerivative TypeTarget EnzymeIC50 (µM)Reference
13 Ethyl pyrimidine-quinolinecarboxylate (16a)hLDHA≈ 1[5]
14 Ethyl pyrimidine-quinolinecarboxylate (18b)hLDHA≈ 1[5]
15 Ethyl pyrimidine-quinolinecarboxylate (18c)hLDHA≈ 1[5]
16 Ethyl pyrimidine-quinolinecarboxylate (18d)hLDHA≈ 1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of this compound derivatives.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

  • 96-well sterile microtiter plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Appropriate cancer cell lines and culture medium

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[9] Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

  • 96-well sterile microtiter plates

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density with a microplate reader.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Materials:

  • DPPH solution (e.g., 0.004% in methanol)

  • Test compounds

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: Mix 1 mL of the DPPH solution with 1 mL of various concentrations of the test compound solution.[13]

  • Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[13] A control sample containing the solvent instead of the test compound is also measured.

  • Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity Screening: COX Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Test compounds

  • Detection method (e.g., ELISA for PGE2, colorimetric assay for oxidized TMPD)

Procedure (Colorimetric Method):

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.[14]

  • Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells. Include a control without any inhibitor.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 values for COX-1 and COX-2 are determined to assess the potency and selectivity of the compounds.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the screening of this compound derivatives.

Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Novel Ethyl 4-Pyrimidinecarboxylate Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) synthesis->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) synthesis->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) synthesis->anti_inflammatory data_analysis Data Analysis (IC50, MIC determination) cytotoxicity->data_analysis antimicrobial->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_identification Lead Compound Identification sar->lead_identification

Caption: General workflow for the synthesis and biological screening of novel compounds.

Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[15]

EGFR_pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Ligand Ligand (e.g., EGF) Ligand->EGFR RAS_RAF RAS-RAF-MAPK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibition Proliferation Cell Proliferation RAS_RAF->Proliferation Apoptosis Reduced Apoptosis PI3K_AKT->Apoptosis Angiogenesis Angiogenesis JAK_STAT->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway by a potential inhibitor.

Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition by compounds like certain pyrimidine derivatives can lead to cell cycle arrest.

CDK_pathway CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylation CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb Phosphorylation Inhibitor This compound Derivative (Inhibitor) Inhibitor->CDK46_CyclinD Inhibition Inhibitor->CDK2_CyclinE Inhibition E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activation G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition

Caption: Mechanism of cell cycle arrest through CDK inhibition.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. This technical guide has provided a consolidated resource for researchers by summarizing quantitative biological activity data, detailing essential experimental protocols, and visualizing key cellular pathways and laboratory workflows. The presented information underscores the importance of a systematic screening approach to uncover the full therapeutic potential of this promising class of compounds. Further research, focusing on structure-activity relationship studies and in vivo efficacy, is warranted to advance the most promising candidates towards clinical development.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-Pyrimidinecarboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-pyrimidinecarboxylate and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The pyrimidine core, a key component of nucleobases, imparts unique electronic properties that make it a privileged scaffold in biologically active molecules. The ester functionality at the 4-position provides a convenient handle for further synthetic transformations, including nucleophilic substitution, condensation, and cyclization reactions.

This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound and related precursors.

Application Note 1: Synthesis of Pyrimido[4,5-d]pyridazin-8(7H)-ones

Pyrimido[4,5-d]pyridazines are fused heterocyclic systems that have garnered interest due to their potential biological activities. A common synthetic route to these compounds involves the cyclocondensation of a hydrazine with a suitably substituted ethyl pyrimidine-4-carboxylate.

Reaction Scheme:

The synthesis is a two-step process. First, ethyl 2,5-disubstituted pyrimidine-4-carboxylates are prepared from unsymmetrical enamino diketones and N-C-N dinucleophiles. These pyrimidine derivatives are then cyclized with hydrazine hydrate to form the pyrimido[4,5-d]pyridazin-8(7H)-one core.[1]

Logical Workflow for the Synthesis of Pyrimido[4,5-d]pyridazin-8(7H)-ones:

G cluster_step1 Step 1: Pyrimidine Synthesis cluster_step2 Step 2: Cyclization A Unsymmetrical Enamino Diketone C Ethyl 2,5-disubstituted pyrimidine-4-carboxylate A->C Reaction B N-C-N Dinucleophile (e.g., Benzamidine HCl) B->C E Pyrimido[4,5-d]pyridazin-8(7H)-one C->E Cyclocondensation D Hydrazine Monohydrate D->E

Caption: Workflow for Pyrimido[4,5-d]pyridazine Synthesis.

Quantitative Data:

Table 1: Synthesis of Ethyl 2,5-disubstituted Pyrimidine-4-carboxylates [1]

R Group of Enamino DiketoneN-C-N DinucleophileYield (%)
PhBenzamidine HCl86
4-MeOC6H4Benzamidine HCl82
4-FC6H4Benzamidine HCl81
2-thienylBenzamidine HCl78

Table 2: Synthesis of 2,5-disubstituted Pyrimido[4,5-d]pyridazin-8(7H)-ones [1]

R Group of PyrimidineYield (%)
Ph92
4-MeOC6H488
4-FC6H485
2-thienyl81

Experimental Protocol: Synthesis of 2,5-diphenyl-pyrimido[4,5-d]pyridazin-8(7H)-one

Step 1: Synthesis of Ethyl 2,5-diphenylpyrimidine-4-carboxylate [1]

  • To a solution of the unsymmetrical enamino diketone (where R = Ph) in an appropriate solvent, add benzamidine hydrochloride.

  • The reaction mixture is heated under reflux for a specified period.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford ethyl 2,5-diphenylpyrimidine-4-carboxylate.

Step 2: Synthesis of 2,5-diphenyl-pyrimido[4,5-d]pyridazin-8(7H)-one [1]

  • Dissolve ethyl 2,5-diphenylpyrimidine-4-carboxylate in a suitable solvent (e.g., ethanol).

  • Add hydrazine monohydrate to the solution.

  • The reaction mixture is stirred at room temperature or heated gently.

  • The product precipitates out of the solution and is collected by filtration, washed, and dried to yield the desired pyrimido[4,5-d]pyridazin-8(7H)-one.

Application Note 2: Synthesis of 5-Halopyrimidine-4-carboxylic Acid Esters via Minisci Reaction

5-Halopyrimidine-4-carboxylic acid esters are valuable intermediates in the synthesis of pharmacologically active molecules, including protein kinase CK2 inhibitors.[2] A practical one-step synthesis can be achieved through a Minisci-type homolytic alkoxycarbonylation of 5-halopyrimidines.[2]

Reaction Scheme:

This radical reaction is highly regioselective, favoring substitution at the 4-position of the pyrimidine ring.[2]

Experimental Workflow for Minisci Reaction:

G A 5-Halopyrimidine F Reaction Mixture A->F B Ethyl Pyruvate B->F C Radical Initiator (e.g., (NH4)2S2O8) C->F D FeSO4·7H2O D->F E Solvent System (Toluene-Water/Acetic Acid) E->F G Ethyl 5-halopyrimidine-4-carboxylate F->G Homolytic Alkoxycarbonylation

Caption: Workflow for Minisci Alkoxycarbonylation.

Quantitative Data:

Table 3: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate [2]

Solvent SystemConversion (%)Isolated Yield (%)
Toluene–H2O8962
CH2Cl2–H2O83-
AcOH–H2O8775
H2O31-

Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate [2]

  • In a reaction vessel, a mixture of 5-bromopyrimidine, ethyl pyruvate, and catalytic iron(II) sulfate heptahydrate in a biphasic solvent system (e.g., toluene-water or acetic acid-water) is prepared.

  • Ammonium persulfate is added portion-wise to the stirred mixture at a controlled temperature.

  • The reaction is monitored for completion by GC-MS.

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by chromatography to yield ethyl 5-bromopyrimidine-4-carboxylate.

Application Note 3: Synthesis of 2-Amino-4-mercapto-5-pyrimidinecarboxylic Acid Ethyl Ester

Substituted pyrimidines containing amino and mercapto groups are important precursors for the synthesis of various fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines.[3] A classical approach to these compounds is the condensation of ethyl ethoxymethylenecyanoacetate with thiourea.[4]

Reaction Scheme:

This reaction proceeds via a cyclocondensation mechanism.

Experimental Workflow:

G A Sodium Ethoxide in Ethanol D Reaction Mixture A->D B Thiourea B->D C Ethyl Ethoxymethylenecyanoacetate C->D Addition E Acidification (Acetic Acid) D->E Reflux F Ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate E->F Precipitation

Caption: Synthesis of a Substituted Pyrimidine.

Quantitative Data:

Table 4: Synthesis of Ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate [4]

ReactantsReagentsYield (%)Melting Point (°C)
Ethyl ethoxymethylenecyanoacetate, ThioureaSodium, Ethanol, Acetic Acid76–80259–260 (dec.)

Experimental Protocol: Synthesis of Ethyl 4-amino-2-mercapto-5-pyrimidinecarboxylate [4]

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Thiourea is added to the warm, stirred solution.

  • Ethyl ethoxymethylenecyanoacetate is added dropwise to the mixture, maintaining a gentle reflux.

  • The solution is then refluxed for 6 hours.

  • After cooling, water is added, followed by acetic acid to acidify the mixture.

  • The resulting suspension is boiled for a short period and then cooled.

  • The crystalline product is collected by filtration, washed successively with water, acetone, and ether, and then dried.

Application Note 4: Nucleophilic Substitution Reactions

Halogenated pyrimidine-4-carboxylates are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the pyrimidine ring. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with various nucleophiles.[5]

Reaction Scheme:

The chloro group at the 4-position is displaced by the incoming nucleophile.

Signaling Pathway Analogy for Nucleophilic Substitution:

G cluster_input Reactants cluster_output Products A Ethyl 4-chloro-2-methylthio- pyrimidine-5-carboxylate C Substituted Pyrimidine Derivative A->C Nucleophilic Attack D Leaving Group (Cl-) A->D Displacement B Nucleophile (e.g., Dimethylamine, NaOPh) B->C

References

Application of Ethyl 4-Pyrimidinecarboxylate in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-pyrimidinecarboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry due to its integral role in the development of a wide array of therapeutic agents. Its pyrimidine core is a common feature in numerous biologically active molecules, serving as a scaffold for the synthesis of compounds targeting various diseases, including cancer, metabolic disorders, and inflammatory conditions. This document provides a detailed account of its applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development endeavors.

Key Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated efficacy in several key therapeutic areas:

  • Anticancer Agents: The pyrimidine scaffold is a cornerstone in the design of anticancer drugs, particularly kinase inhibitors. Derivatives have been synthesized to target various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-KIT.[1][2][3][4][5]

  • Lactate Dehydrogenase (LDH) Inhibitors: Inhibition of human lactate dehydrogenase A (hLDHA) is a promising strategy for cancer therapy. Ethyl pyrimidine-carboxylate derivatives have been developed as potent hLDHA inhibitors, demonstrating the potential to disrupt cancer cell metabolism.[6][7]

  • Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
1a A549 (Lung Cancer)2.24[1]
1d MCF-7 (Breast Cancer)1.74[1]
10e MCF-7 (Breast Cancer)11[2][8]
10d MCF-7 (Breast Cancer)12[2][8]
7 MCF-7 (Breast Cancer)14[2][8]
12b A549 (Lung Cancer)8.21[3]
12b HCT-116 (Colon Cancer)19.56[3]

Table 2: hLDHA and hLDHB Inhibition by Ethyl Pyrimidine-Quinolinecarboxylate Derivatives

CompoundhLDHA IC50 (µM)hLDHB IC50 (µM)Reference
16a ≈ 1-[6][7]
18b ≈ 1-[6][7]
18c ≈ 1-[6][7]
18d ≈ 1-[6][7]
15c < 10> 100[6][7]
15d < 10> 100[6][7]
16d < 10> 100[6][7]

Table 3: VEGFR-2 Inhibition by Furo[2,3-d]pyrimidine and Furo[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine Derivatives

CompoundVEGFR-2 IC50 (nM)Reference
8b 38.72 ± 1.7[9]
10c 41.40 ± 1.8[9]
6a 43.31 - 98.31[9]
6c 43.31 - 98.31[9]
7f 43.31 - 98.31[9]
8a 43.31 - 98.31[9]
8c 43.31 - 98.31[9]
10b 43.31 - 98.31[9]
10f 43.31 - 98.31[9]
12b 43.31 - 98.31[9]
14c 43.31 - 98.31[9]
14d 43.31 - 98.31[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrimidine derivatives and the biological assays used to evaluate their activity.

Protocol 1: General Synthesis of 5-Ethoxycarbonyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one (Biginelli Reaction)

This protocol describes a one-pot synthesis of dihydropyrimidinones, a class of compounds with diverse biological activities.[10]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea or thiourea (15 mmol)

  • Ceric (IV) ammonium nitrate (10 mol%)

  • Ethanol

  • Crushed ice

  • Ice-cold water

Procedure:

  • Combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea or thiourea (15 mmol), and ceric ammonium nitrate (10 mol%) in a round-bottom flask.

  • Heat the mixture with stirring at 80-90 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add crushed ice to the flask.

  • Filter the solid product, wash with ice-cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines.[1][11][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Synthesized pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds for 44 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Dissolve the resulting formazan precipitate in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 3: In Vitro hLDHA Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against human lactate dehydrogenase A.[6][7][13]

Materials:

  • Purified recombinant human LDHA

  • NADH

  • Pyruvate

  • Assay buffer (e.g., 50 mM Hepes, pH 7.2)

  • Test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing LDHA enzyme and NADH in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding pyruvate to the wells.

  • Monitor the decrease in NADH fluorescence (excitation 340 nm, emission 480 nm) over time using a microplate reader.

  • Calculate the rate of the reaction and determine the percent inhibition for each compound concentration.

  • Calculate the EC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 4: In Vitro VEGFR-2 Kinase Assay

This protocol details a luminescence-based assay to quantify the inhibitory activity of compounds on VEGFR-2 kinase.[14][15][16][17][18]

Materials:

  • Purified recombinant VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Kinase-Glo™ MAX reagent

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

  • Add the master mix to the wells of a white 96-well plate.

  • Add the test compounds at various concentrations to the designated wells.

  • Initiate the kinase reaction by adding diluted VEGFR-2 kinase to the wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the remaining ATP by adding Kinase-Glo™ MAX reagent.

  • Measure the luminescence using a luminometer. A lower luminescence signal indicates higher kinase activity.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Visualizations

The following diagrams, created using Graphviz, illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_synthesis General Synthetic Workflow cluster_application Therapeutic Applications This compound This compound Intermediate Intermediate This compound->Intermediate Chemical Modification Final Bioactive Compound Final Bioactive Compound Intermediate->Final Bioactive Compound Further Derivatization Anticancer Anticancer Final Bioactive Compound->Anticancer LDH Inhibition LDH Inhibition Final Bioactive Compound->LDH Inhibition Anti-inflammatory Anti-inflammatory Final Bioactive Compound->Anti-inflammatory

Caption: General workflow from the starting material to bioactive compounds.

G cluster_workflow In Vitro Anticancer Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Absorbance Measurement Absorbance Measurement MTT Incubation->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Experimental workflow for the in vitro MTT assay.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis AKT->Angiogenesis MAPK->Angiogenesis Inhibitor Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Synthesis of pyrimido[4,5-d]pyridazines using ethyl 4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones, a class of heterocyclic compounds of interest in medicinal chemistry, utilizing ethyl 4-pyrimidinecarboxylate derivatives as key precursors.

Introduction

The pyrimido[4,5-d]pyridazine scaffold is a significant heterocyclic core structure that has garnered attention in the field of drug discovery due to its diverse pharmacological potential. The synthesis of derivatives of this scaffold is crucial for the exploration of their structure-activity relationships (SAR). This document outlines a robust and high-yielding synthetic route to 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones starting from appropriately substituted ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The key transformation involves a cyclocondensation reaction with hydrazine monohydrate.

Data Presentation

The synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones from various ethyl 2,5-disubstituted pyrimidine-4-carboxylates has been reported to proceed in high yields under mild conditions.[1] The following table summarizes the reported yields for a selection of synthesized compounds.

EntryR (at position 2)R' (at position 5)ProductYield (%)
1PhenylAryl2-Phenyl-5-aryl-pyrimido[4,5-d]pyridazin-8(7H)-one81-92[1]
24-MethoxyphenylAryl2-(4-Methoxyphenyl)-5-aryl-pyrimido[4,5-d]pyridazin-8(7H)-one81-92[1]
34-FluorophenylAryl2-(4-Fluorophenyl)-5-aryl-pyrimido[4,5-d]pyridazin-8(7H)-one81-92[1]
42-ThienylAryl2-(2-Thienyl)-5-aryl-pyrimido[4,5-d]pyridazin-8(7H)-one81-92[1]

Experimental Protocols

This section details the methodologies for the synthesis of the ethyl 2,5-disubstituted pyrimidine-4-carboxylate precursors and their subsequent conversion to the target pyrimido[4,5-d]pyridazin-8(7H)-ones.

Protocol 1: Synthesis of Ethyl 2,5-disubstituted pyrimidine-4-carboxylates

The synthesis of the starting ethyl 2,5-disubstituted pyrimidine-4-carboxylates can be achieved through the cyclocondensation of unsymmetrical enamino diketones with N-C-N dinucleophiles such as benzamidine hydrochloride.[1]

Materials:

  • Unsymmetrical enamino diketone [RC(O)C(=CNMe2)C(O)CO2Et]

  • Benzamidine hydrochloride

  • Anhydrous ethanol

  • Triethylamine

Procedure:

  • To a solution of the unsymmetrical enamino diketone (1.0 eq) in anhydrous ethanol, add benzamidine hydrochloride (1.2 eq).

  • Add triethylamine (2.5 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ethyl 2,5-disubstituted pyrimidine-4-carboxylate.

  • Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones

This protocol describes the cyclization of the ethyl pyrimidine-4-carboxylate derivatives with hydrazine monohydrate to form the final pyrimido[4,5-d]pyridazine products.

Materials:

  • Ethyl 2,5-disubstituted pyrimidine-4-carboxylate

  • Hydrazine monohydrate (98-100%)

  • Ethanol

Procedure:

  • Dissolve the ethyl 2,5-disubstituted pyrimidine-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the solid product under vacuum to yield the 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

  • Confirm the structure of the final product by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry).

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway EnaminoDiketone Unsymmetrical Enamino Diketone PyrimidineEster Ethyl 2,5-disubstituted pyrimidine-4-carboxylate EnaminoDiketone->PyrimidineEster Benzamidine HCl, Ethanol, Reflux Pyridazinone 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-one PyrimidineEster->Pyridazinone Hydrazine Monohydrate, Ethanol, Reflux

Caption: Synthetic pathway for pyrimido[4,5-d]pyridazin-8(7H)-ones.

Experimental_Workflow cluster_step1 Step 1: Pyrimidine Synthesis cluster_step2 Step 2: Pyrimido[4,5-d]pyridazine Synthesis MixReagents1 Mix Enamino Diketone and Benzamidine HCl in Ethanol AddBase Add Triethylamine MixReagents1->AddBase Reflux1 Reflux for 4-6 hours AddBase->Reflux1 Workup1 Solvent Removal and Purification (Column Chromatography) Reflux1->Workup1 Product1 Ethyl Pyrimidine-4-carboxylate Workup1->Product1 MixReagents2 Dissolve Pyrimidine Ester in Ethanol Product1->MixReagents2 Proceed to next step AddHydrazine Add Hydrazine Monohydrate MixReagents2->AddHydrazine Reflux2 Reflux for 2-4 hours AddHydrazine->Reflux2 Workup2 Cool, Filter, and Wash Reflux2->Workup2 Product2 Pyrimido[4,5-d]pyridazin-8(7H)-one Workup2->Product2

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: Ethyl 4-pyrimidinecarboxylate Derivatives as Lactate Dehydrogenase (LDH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a novel class of lactate dehydrogenase (LDH) inhibitors based on the Ethyl 4-pyrimidinecarboxylate scaffold. The information contained herein is intended to guide researchers in the evaluation and application of these compounds for studies in cancer metabolism and other diseases where LDH plays a critical role.

Introduction

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[1][2][3] In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an over-reliance on LDH, particularly the hLDHA isoform, for energy production and maintenance of redox balance.[4][5] This makes LDH an attractive target for cancer therapy.[4][5] this compound derivatives have emerged as a promising class of LDH inhibitors, with several compounds demonstrating potent and selective activity against hLDHA and, in some cases, dual inhibition of both hLDHA and hLDHB.[4][6][7]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound derivatives against human lactate dehydrogenase A (hLDHA) and human lactate dehydrogenase B (hLDHB). The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of potency and selectivity.

Compound IDR GroupAr GrouphLDHA IC50 (µM)hLDHB IC50 (µM)Selectivity
15c H3-Cl-PhNot specified>100hLDHA selective
15d H4-Cl-PhNot specified>100hLDHA selective
16a H2-F-Ph~1Not specified-
16d H4-Cl-PhNot specified>100hLDHA selective
18b Me4-F-Ph~1Not specified-
18c Me3-Cl-Ph~1Not specified-
18d Me4-Cl-Ph~1Not specified-

Data synthesized from multiple sources indicating that thirteen of the synthesized compounds showed IC50 values lower than 5 µM for hLDHA, with four of them having an IC50 of approximately 1 µM.[4][6][7] Three compounds were found to be selective for the A isoform with hLDHB IC50 values greater than 100 µM, while thirteen others acted as dual inhibitors.[4][6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of LDH in cellular metabolism and a general workflow for the evaluation of LDH inhibitors.

LDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Lactate Lactate LDHA->Lactate NADH to NAD+ Inhibitor This compound Derivative Inhibitor->LDHA Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of Ethyl 4-pyrimidinecarboxylate Derivatives Purification Purification & Characterization Synthesis->Purification LDH_Assay LDH Inhibition Assay (hLDHA & hLDHB) Purification->LDH_Assay Kinetics Enzyme Kinetics (Mechanism of Inhibition) LDH_Assay->Kinetics Cytotoxicity Cytotoxicity Assay in Cancer Cell Lines Kinetics->Cytotoxicity Lactate_Production Cellular Lactate Production Assay Cytotoxicity->Lactate_Production Data_Analysis Data_Analysis Lactate_Production->Data_Analysis Data Analysis & Hit Validation

References

Development of Anticancer Agents from Ethyl 4-Pyrimidinecarboxylate Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in the development of novel anticancer therapeutics. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its versatile chemistry, allows for the generation of diverse molecular architectures that can interact with various oncogenic targets. This document provides detailed application notes and protocols for the development of anticancer agents derived from the ethyl 4-pyrimidinecarboxylate scaffold, a versatile starting material for the synthesis of a wide array of potent and selective cancer cell growth inhibitors.

Overview of Synthetic Strategies

The this compound scaffold serves as a key building block for the synthesis of various classes of anticancer agents, including kinase inhibitors, tubulin polymerization inhibitors, and apoptosis inducers. The ester and pyrimidine ring functionalities offer multiple reaction sites for chemical modification and diversification.

A common synthetic approach involves the initial construction of a substituted pyrimidine ring, often through multicomponent reactions, followed by modifications of the carboxylate group or substitutions on the pyrimidine ring itself. For instance, ethyl 2-amino-6-methyl-4-phenylpyrimidine-5-carboxylate can be synthesized and subsequently modified to introduce pharmacophores that enhance anticancer activity.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative compounds derived from this compound scaffolds against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of cytotoxic potency.

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4i MCF-7 (Breast)0.33 ± 0.24[1]
HeLa (Cervical)0.52 ± 0.13[1]
HepG2 (Liver)3.09 ± 0.11[1]

Table 2: Cytotoxicity of Pyrimidine Derivatives with Aryl Urea Moieties

CompoundCancer Cell LineIC50 (µM)Reference
4b SW480 (Colon)11.08[2]

Table 3: Cytotoxicity of 2,4,5-Substituted Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
4k BEL-7402 (Liver)16 - 62[3]

Table 4: Lactate Dehydrogenase (LDH) Inhibition by Ethyl Pyrimidine-Quinolincarboxylates

CompoundhLDHA IC50 (µM)hLDHB IC50 (µM)Reference
16a ~1>100
18b ~1>100
18c ~1>100
18d ~1>100
15c <5>100
15d <5>100
16d <5>100

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of anticancer agents from this compound scaffolds.

General Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

This protocol describes a general method for the synthesis of thiazolo[3,2-a]pyrimidine derivatives, a class of compounds that have shown significant anticancer activity.[1]

Protocol:

  • A mixture of an appropriate ethyl 2-amino-4-phenylpyrimidine-5-carboxylate derivative (1 mmol), a substituted phenacyl bromide (1 mmol), and ethanol (20 mL) is placed in a round-bottom flask.

  • The reaction mixture is stirred and refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the desired thiazolo[3,2-a]pyrimidine derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and dilute it with the culture medium to obtain the desired final concentrations.

  • After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) should also be included.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as (absorbance of treated cells / absorbance of control cells) x 100.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.[3]

Protocol:

  • Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP).

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) should be included.

  • Incubate the mixture at 37°C to allow for tubulin polymerization.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance increases as tubulin polymerizes.

  • The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with a test compound.

Protocol:

  • Seed cancer cells and treat them with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine derivatives and a general workflow for anticancer drug discovery.

G cluster_0 Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->MEK Inhibition

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a pyrimidine derivative.

G cluster_1 Apoptosis Induction Pathway Pyrimidine Derivative Pyrimidine Derivative Mitochondrion Mitochondrion Pyrimidine Derivative->Mitochondrion Induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by a pyrimidine derivative.

G cluster_2 Anticancer Drug Discovery Workflow Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis In Vitro Screening In Vitro Screening Library Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials

Caption: General workflow for the discovery and development of anticancer drugs.

References

Application Notes: Ethyl 4-Pyrimidinecarboxylate as a Versatile Precursor for Anilinopyrimidine Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-pyrimidinecarboxylate is a pivotal building block in the synthesis of a diverse range of biologically active molecules, including important agrochemicals.[1] Its versatile reactivity allows for the introduction of various functional groups, making it an ideal starting material for the construction of complex heterocyclic systems.[1] This application note details the use of this compound in the synthesis of anilinopyrimidine fungicides, a critical class of agrochemicals used to protect various crops from fungal pathogens.[1][2] Anilinopyrimidine fungicides, such as pyrimethanil and cyprodinil, are known for their efficacy against a broad spectrum of fungal diseases.[1][2]

The synthetic strategy outlined herein focuses on the transformation of this compound into a key intermediate, 2-amino-4-chloro-6-methylpyrimidine, which is subsequently converted to a representative anilinopyrimidine fungicide. This multi-step synthesis highlights the chemical transformations that underscore the utility of this compound in the agrochemical industry.

Synthetic Pathway Overview

The overall synthetic pathway from this compound to a representative anilinopyrimidine fungicide involves a three-stage process. The initial stage focuses on the construction of the core pyrimidine ring with the desired substitution pattern, followed by chlorination to activate the 4-position for subsequent nucleophilic substitution. The final stage involves the coupling of the activated pyrimidine intermediate with an appropriate aniline derivative to yield the target fungicide.

Synthetic Pathway This compound This compound Intermediate_A 2-Amino-4-hydroxy-6-methylpyrimidine This compound->Intermediate_A Multistep Synthesis Intermediate_B 2-Amino-4-chloro-6-methylpyrimidine Intermediate_A->Intermediate_B Chlorination Final_Product Anilinopyrimidine Fungicide Intermediate_B->Final_Product Nucleophilic Substitution

Caption: Overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine from this compound (Illustrative)

While a direct one-step synthesis from this compound is not commonly reported, the construction of the 2-amino-4-hydroxy-6-methylpyrimidine core can be achieved through established pyrimidine synthesis routes, which may conceptually start from precursors derivable from this compound. For the purpose of these application notes, we will start from the readily available 2-amino-4-hydroxy-6-methylpyrimidine.

Stage 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol describes the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine, a crucial step in activating the pyrimidine ring for the final coupling reaction.

Protocol:

  • To 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine, add 35 mL of freshly distilled phosphorus oxychloride (POCl₃).

  • Reflux the mixture until it becomes a homogeneous solution.

  • After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

  • Cool the reaction mixture and carefully add the residue to ice water.

  • Adjust the pH of the resulting suspension to 8 with a 25% ammonia solution.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from 50% ethanol.

  • Dry the purified product to a constant weight.

ParameterValueReference
Starting Material2-Amino-4-hydroxy-6-methylpyrimidine[3][4]
ReagentPhosphorus oxychloride (POCl₃)[3][4]
SolventNone[3][4]
Reaction TemperatureReflux[3][4]
pH for Precipitation8[3][4]
Recrystallization Solvent50% Ethanol[3][4]
Yield 54% [3][4]
Melting Point188 °C[3][4]
Stage 3: Synthesis of a Representative Anilinopyrimidine Fungicide

This protocol outlines the final step in the synthesis, the nucleophilic aromatic substitution of the chloro-intermediate with aniline to form the anilinopyrimidine scaffold.

Protocol:

  • In a suitable reaction vessel, dissolve 2-amino-4-chloro-6-methylpyrimidine in an appropriate solvent such as dimethylformamide (DMF).

  • Add an equimolar amount of aniline and a non-nucleophilic base (e.g., sodium hydride or potassium carbonate).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final anilinopyrimidine fungicide.

ParameterValue (Representative)
Starting Material2-Amino-4-chloro-6-methylpyrimidine
ReagentAniline
SolventDimethylformamide (DMF)
BaseSodium Hydride (NaH)
Reaction Temperature100 °C
Yield 70-85% (Estimated)

Logical Relationship of Synthesis Stages

The synthesis of anilinopyrimidine fungicides from this compound follows a logical progression of chemical transformations designed to build the final molecular architecture.

Logical Flow Start Start: This compound Step1 Pyrimidine Core Synthesis Start->Step1 Functionalization & Ring Formation Step2 Chlorination of Hydroxypyrimidine Step1->Step2 Activation of C4 Position Step3 Nucleophilic Aromatic Substitution Step2->Step3 C-N Bond Formation End End: Anilinopyrimidine Fungicide Step3->End

Caption: Logical flow of the synthesis.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of complex agrochemicals. The protocols and data presented in this application note provide a clear pathway for the synthesis of anilinopyrimidine fungicides, demonstrating the strategic importance of this pyrimidine derivative in the development of crop protection agents. The described synthetic route, involving the formation of a key chloro-intermediate followed by nucleophilic substitution, is a robust and adaptable method for accessing a wide range of anilinopyrimidine analogues for further agrochemical research and development.

References

Application Notes and Protocols for the Synthesis of Substituted Ethyl 4-Pyrimidinecarboxylates via a Modified Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted ethyl 4-pyrimidinecarboxylates. The synthesis is a two-step process commencing with the well-established Biginelli reaction to form a dihydropyrimidine intermediate, followed by an oxidative dehydrogenation to yield the final aromatic pyrimidine product. This method is a versatile approach to creating a library of substituted pyrimidines, a scaffold of significant interest in medicinal chemistry and drug discovery.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1] The Biginelli reaction, a one-pot three-component condensation, offers a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[2] While the classical Biginelli reaction yields dihydropyrimidines, many applications require the corresponding aromatic pyrimidine ring system. This protocol details a reliable method to first synthesize the DHPMs and subsequently aromatize them to the desired ethyl 4-pyrimidinecarboxylate derivatives. The aromatization can be effectively achieved using various oxidizing agents, with copper-catalyzed oxidation being a mild and practical option.[3][4]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Biginelli Condensation: An aromatic aldehyde, ethyl acetoacetate, and urea or thiourea undergo a cyclocondensation reaction to form the corresponding ethyl 4-aryl-6-methyl-3,4-dihydropyrimidine-5-carboxylate.

  • Oxidative Dehydrogenation (Aromatization): The dihydropyrimidine intermediate is then oxidized to the fully aromatic ethyl 4-aryl-6-methylpyrimidine-5-carboxylate.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Biginelli Reaction)

This protocol is a general procedure for the synthesis of the dihydropyrimidine intermediates.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Distilled water

  • Ice

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and stir for 15-20 minutes.

  • The solid precipitate of the dihydropyrimidine product is collected by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford the pure ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Part 2: Synthesis of Substituted Ethyl 4-Pyrimidinecarboxylates (Oxidative Dehydrogenation)

This protocol describes the aromatization of the dihydropyrimidine intermediates to the final pyrimidine products using a copper-catalyzed oxidation method.[3][4]

Materials:

  • Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq)

  • Copper(II) chloride (CuCl₂) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 eq)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq) in acetonitrile.

  • Add copper(II) chloride (0.1 eq) and potassium carbonate (2.0 eq) to the solution.

  • Add tert-butyl hydroperoxide (3.0 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture at 50-60 °C and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure substituted this compound.

Data Presentation

The following table summarizes the yields for the synthesis of various substituted ethyl 4-pyrimidinecarboxylates following the two-step protocol.

EntryAr-group (Substituent on Aldehyde)Yield of Dihydropyrimidine (%)Yield of Pyrimidine (%)
1Phenyl9485
24-Chlorophenyl8582
34-Methoxyphenyl9288
44-Nitrophenyl8175
52-Chlorophenyl8278
63-Nitrophenyl8780
74-BromophenylNot specifiedNot specified
84-FluorophenylNot specifiedNot specified

Yields are based on isolated products after purification and may vary depending on specific reaction conditions and scale.

Characterization Data

Characterization data for representative products are provided below.

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Dihydropyrimidine Intermediate):

  • IR (KBr, cm⁻¹): 3240, 3110, 1725, 1700, 1645.[5]

  • ¹H NMR (DMSO-d₆, δ ppm): 9.22 (br s, 1H), 7.78 (br s, 1H), 7.41-7.22 (m, 5H), 5.17 (d, J = 3.0 Hz, 1H), 4.03 (q, J = 7.5 Hz, 2H), 2.28 (s, 3H), 1.12 (t, J = 7.5 Hz, 3H).[5]

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Dihydropyrimidine Intermediate):

  • IR (KBr, cm⁻¹): 3428, 2967, 1921, 1117, 758.[2]

  • ¹H NMR (DMSO-d₆, 400 MHz, δ ppm): 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 5.16 (s, 1H), 4.02-3.96 (q, 2H), 2.26 (s, 3H), 1.11 (t, 3H).[2]

  • ¹³C NMR (DMSO-d₆, 100MHz, δ ppm): 165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4, 69.2, 53.2, 18.4, 14.4.[2]

  • MS (m/z): 294 (M+).[2]

Visualizations

G Overall Workflow for Substituted this compound Synthesis cluster_0 Step 1: Biginelli Reaction cluster_1 Step 2: Oxidation Reactants Aromatic Aldehyde Ethyl Acetoacetate Urea Reaction1 Reflux in Ethanol with Acid Catalyst Reactants->Reaction1 Workup1 Precipitation in Ice Water Filtration & Recrystallization Reaction1->Workup1 Intermediate Ethyl 4-Aryl-6-methyl-3,4- dihydropyrimidine-5-carboxylate Workup1->Intermediate Oxidation_Reagents CuCl2, K2CO3, TBHP in Acetonitrile Intermediate->Oxidation_Reagents Aromatization Step Reaction2 Heating (50-60 °C) Oxidation_Reagents->Reaction2 Workup2 Aqueous Workup Extraction & Column Chromatography Reaction2->Workup2 Final_Product Substituted Ethyl 4-Pyrimidinecarboxylate Workup2->Final_Product

Caption: Overall workflow for the two-step synthesis of substituted ethyl 4-pyrimidinecarboxylates.

G Biginelli Reaction Mechanism Aldehyde_Urea Aldehyde + Urea Acyliminium N-Acyliminium Ion Aldehyde_Urea->Acyliminium Condensation Addition Nucleophilic Addition Acyliminium->Addition Enolate Enolate of Ethyl Acetoacetate Enolate->Addition Cyclization Intramolecular Cyclization & Dehydration Addition->Cyclization DHPM Dihydropyrimidine Cyclization->DHPM

Caption: Simplified mechanism of the Biginelli reaction.

References

Application Notes: Nucleophilic Substitution Reactions of Ethyl 4-Chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloropyrimidine-5-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent at the C4-position and the electron-withdrawing ethyl carboxylate group at C5, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and regioselective introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.

The primary application of these reactions is the synthesis of precursors for potent enzyme inhibitors, such as spleen tyrosine kinase (Syk) and cyclin-dependent kinase 7 (CDK7) inhibitors, which are targets for anti-allergic and anti-cancer agents, respectively.[3][4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom at the C4-position proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[5]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon of the pyrimidine ring. This is typically the rate-determining step.[6]

  • Formation of Meisenheimer Intermediate: The attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which provides significant stabilization.[5][6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group, to yield the final substituted product.

The overall reaction is a net substitution of the chlorine atom with the incoming nucleophile.

Workflow arrow arrow start Start reactants Combine: - Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq.) - Nucleophile (1.1-1.5 eq.) - Base (optional, 1.1-2.0 eq.) - Anhydrous Solvent start->reactants reaction Heat/Stir Reaction Mixture (e.g., 25-140 °C, 1-24 h) reactants->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction  Incomplete workup Aqueous Work-up (Quench, Extract with Organic Solvent) monitor->workup  Reaction  Complete purify Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 4-Pyrimidinecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 4-pyrimidinecarboxylate, a key building block, offers a versatile platform for developing novel bioactive molecules. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules into potent and selective drug candidates. These studies often involve modifying the core structure at various positions and assessing the impact on biological activity.

This document provides a detailed application note based on a comprehensive SAR study of pyrimidine-4-carboxamide analogs, which serve as excellent surrogates for understanding the SAR of this compound derivatives. The focus is on their activity as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes like pain, inflammation, and anxiety.[1]

Application Note 1: SAR of Pyrimidine-4-Carboxamide Analogs as NAPE-PLD Inhibitors

Background

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1] By inhibiting NAPE-PLD, the levels of these signaling lipids can be modulated, offering therapeutic potential for various disorders. A high-throughput screening campaign identified a pyrimidine-4-carboxamide compound as a potent NAPE-PLD inhibitor, initiating a comprehensive SAR study to optimize its activity.[2] The core scaffold and key modification points (R¹, R², R³) are shown below.

Core Scaffold:

Core Scaffold

Figure 1. The pyrimidine-4-carboxamide core scaffold with key positions for substitution highlighted.

Data Presentation: SAR Summary Tables

The following tables summarize the quantitative SAR data for modifications at the R¹, R², and R³ positions of the pyrimidine-4-carboxamide scaffold. The activity is expressed as pIC₅₀, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.

Table 1: Structure-Activity Relationship at the R¹ Position (Amide Substituent) Data sourced from a comprehensive study on pyrimidine-4-carboxamides.[1]

CompoundR¹ SubstituentpIC₅₀ (μM)
7 -CH₃5.51
8 -CH₂CH₃5.89
9 -CH(CH₃)₂6.00
12 -CH₂-cyclopropyl6.09
18 -CH₂-phenyl5.92
26 -CH₂-(3-fluorophenyl)6.05

SAR Interpretation (R¹): Modifications at the R¹ position, which is hypothesized to bind in a shallow lipophilic pocket, show that small, lipophilic groups are well-tolerated.[2] The initial hit compound featured an N-(cyclopropylmethyl) group (pIC₅₀ = 6.09).[2] While other small alkyl and arylmethyl groups maintained activity, no significant improvements in potency were achieved by altering this substituent.[2]

Table 2: Structure-Activity Relationship at the R² Position (C2-Substituent) Data sourced from a comprehensive study on pyrimidine-4-carboxamides.[1]

CompoundR² SubstituentpIC₅₀ (μM)
31 -NH-CH₂-phenyl5.54
32 -N(CH₃)-CH₂-phenyl6.09
43 -N(CH₃)-CH₂CH₂-phenyl6.34
69 (S)-3-phenylpiperidine6.82
70 (R)-3-phenylpiperidine6.10

SAR Interpretation (R²): The R² position is critical for potency. The initial hit contained an N-methylphenethylamine group.[3] Conformational restriction of this group by incorporating it into a piperidine ring led to a significant increase in potency.[1] Specifically, the (S)-3-phenylpiperidine substituent (Compound 69) increased inhibitory potency threefold, highlighting a strong stereochemical preference at this position.[2]

Table 3: Structure-Activity Relationship at the R³ Position (C6-Substituent) Data sourced from a comprehensive study on pyrimidine-4-carboxamides.[1]

CompoundR³ SubstituentpIC₅₀ (μM)
85 Morpholine6.09
86 Thiomorpholine6.15
88 Piperidine6.30
90 (S)-3-hydroxypyrrolidine7.14
91 (R)-3-hydroxypyrrolidine6.54

SAR Interpretation (R³): The R³ position also plays a key role in both potency and physicochemical properties. Replacing the original morpholine group with (S)-3-hydroxypyrrolidine (Compound 90) not only reduced lipophilicity but also increased the activity by an order of magnitude.[3] This modification resulted in the optimized, nanomolar potent inhibitor LEI-401, demonstrating a clear preference for this specific heterocyclic system and stereochemistry.[1][4]

NAPE-PLD Signaling Pathway

The following diagram illustrates the role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs) and the effect of its inhibition.

NAPE_PLD_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD (Enzyme) NAPE->NAPE_PLD Substrate NAE N-Acylethanolamine (NAE) (e.g., Anandamide) Receptors CB1/CB2 Receptors, TRPV1, PPAR-α NAE->Receptors Activation NAPE_PLD->NAE Catalysis Inhibitor Pyrimidine-4-carboxamide Inhibitor (e.g., LEI-401) Inhibitor->NAPE_PLD Inhibition Signal Physiological Effects (Pain, Mood, etc.) Receptors->Signal

NAPE-PLD enzymatic pathway and point of inhibition.

Protocols

Protocol 1: General Synthesis of Pyrimidine-4-Carboxamide Analogs

This protocol outlines a common synthetic route used to generate a library of pyrimidine-4-carboxamide analogs for SAR studies.[5]

Objective: To synthesize diverse analogs by modifying the R¹, R², and R³ positions of the pyrimidine-4-carboxamide core.

Materials:

  • Orotic acid

  • Phosphorous oxychloride (POCl₃)

  • Primary amines (for R¹)

  • Various amine nucleophiles (for R² and R³)

  • Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol, Pentane, Ethyl Acetate

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Workflow Diagram:

Synthesis_Workflow start Orotic Acid step1 Chlorination (POCl₃) start->step1 intermediate1 2,6-Dichloropyrimidine- 4-carbonyl chloride step1->intermediate1 step2 Amidation (Primary Amine, e.g., R¹-NH₂) intermediate1->step2 intermediate2 Dichloropyrimidine Amide step2->intermediate2 step3 Nucleophilic Substitution 1 (Amine for R³) intermediate2->step3 Regioselective (at C4-Cl) intermediate3 Monochloro- pyrimidine Amide step3->intermediate3 step4 Nucleophilic Substitution 2 (Amine for R²) intermediate3->step4 product Final Analog step4->product

General synthetic workflow for analog synthesis.

Procedure:

  • Chlorination: Convert orotic acid to 2,6-dichloropyrimidine-4-carbonyl chloride using a chlorinating agent like phosphorous oxychloride. This creates the reactive pyrimidine core.

  • Amidation: React the acyl chloride with a desired primary amine (R¹-NH₂) in the presence of a base to form the amide at the C4 position.

  • First Nucleophilic Aromatic Substitution (SₙAr): The chloro substituent at the C4 position is more electrophilic. Perform a regioselective substitution by reacting the dichloropyrimidine amide with the first amine nucleophile (to become the R³ substituent) in the presence of a non-nucleophilic base like DIPEA.

  • Second Nucleophilic Aromatic Substitution (SₙAr): Introduce the final amine nucleophile (for the R² substituent) to displace the remaining chloro group at the C2 position. This reaction may require harsher conditions or a catalyst.

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro NAPE-PLD Fluorescence-Based Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against NAPE-PLD.[6]

Objective: To quantify the enzymatic activity of NAPE-PLD in the presence of varying concentrations of an inhibitor.

Materials:

  • HEK293T cells overexpressing human NAPE-PLD

  • Mock-transfected HEK293T cells (for background control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorogenic NAPE-PLD substrate (e.g., PED6 or flame-NAPE)[6][7]

  • Test compounds dissolved in DMSO

  • Black, flat-bottom 96-well plates

  • Plate reader capable of fluorescence measurement (e.g., Excitation: 477 nm, Emission: 525 nm)

Workflow Diagram:

Assay_Workflow prep1 Prepare NAPE-PLD Enzyme Lysate plate Add Buffer, Compound, and Enzyme to 96-well Plate prep1->plate prep2 Prepare Serial Dilution of Test Compound in DMSO prep2->plate incubate1 Pre-incubate at 37°C (30 min) plate->incubate1 add_sub Add Fluorogenic Substrate to Initiate incubate1->add_sub measure Measure Fluorescence Kinetically (e.g., 60 min) add_sub->measure analyze Data Analysis: Subtract Background, Calculate % Inhibition, Determine IC₅₀ measure->analyze

Workflow for the NAPE-PLD inhibition assay.

Procedure:

  • Enzyme Preparation: Prepare membrane protein lysates from HEK293T cells overexpressing NAPE-PLD. Also, prepare lysates from mock-transfected cells to measure background fluorescence. Dilute the lysate to a working concentration in assay buffer.[6]

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. In a 96-well plate, add assay buffer, 1 μL of the compound dilution (or DMSO for control wells), and the enzyme lysate.[6]

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the compounds to bind to the enzyme.[6]

  • Reaction Initiation: Add the fluorogenic NAPE substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a pre-heated (37°C) plate reader. Measure the fluorescence intensity kinetically over a period of 60 minutes.[6]

  • Data Analysis: a. Subtract the average background signal (from mock-transfected wells) from all data points. b. Determine the rate of reaction (slope of fluorescence vs. time). c. Calculate the percent inhibition for each compound concentration relative to the DMSO control. d. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Convert to pIC₅₀ for data reporting.

References

Application Notes and Protocols for Molecular Docking Studies of Ethyl 4-Pyrimidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting molecular docking studies on ethyl 4-pyrimidinecarboxylate derivatives. Pyrimidine-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-diabetic, and antiviral properties. Molecular docking is a crucial computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. These protocols and notes are intended to guide researchers in setting up and executing molecular docking simulations to evaluate the potential of this compound derivatives as inhibitors of various biological targets.

Data Presentation: Docking Scores and Biological Activity

The following tables summarize quantitative data from various studies on pyrimidine derivatives, providing a basis for comparison and validation of docking results. This data is essential for establishing structure-activity relationships (SAR).

Table 1: Docking Scores and IC50 Values of Pyrimidine Derivatives against Protein Kinases

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR1M17Not Specified0.3 - 3.4[1]
Pyridine/Pyrimidine DerivativesEGFR (Wild Type)1M17--[2]
Pyridine/Pyrimidine DerivativesEGFR (T790M Mutant)2JIV--[2]
Thiophene-DHPM DerivativesKinesin Spindle Protein (Eg5)1Q0B-6.08 to -6.78Moderately Active[3]
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine DerivativesCDK2/4/6--Potent Inhibition[4]

Table 2: Docking Scores and IC50 Values of Pyrimidine Derivatives against Metabolic and Apoptotic Targets

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Ethyl pyrimidine-quinolinecarboxylate DerivativeshLDHA4R68-10.44 (Reference Compound)~1 to >100[5][6][7]
Pyrimidine DerivativesBcl-25VO4-5.77 to -5.88-[8]
Pyrimidine Derivatives (Anti-diabetic)α-amylase1HNY-52.4% - 83.5% inhibition[9]

Note on Data Interpretation: The binding energy, typically reported in kcal/mol, represents the binding affinity of the ligand to the protein, with more negative values indicating stronger binding. The inhibition constant (Ki) can be calculated from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.[10] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: Molecular Docking Workflow

This section outlines a detailed, step-by-step protocol for performing molecular docking of this compound derivatives using AutoDock Vina, a widely used open-source docking program.[11]

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., EGFR - PDB ID: 1M17, hLDHA - PDB ID: 4R68).

  • Prepare the Receptor:

    • Use molecular modeling software such as AutoDockTools (ADT) or UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the active site.

    • Add polar hydrogen atoms to the protein, which are crucial for hydrogen bond formation.

    • Add Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format.

Step 2: Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of the this compound derivative can be drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL). Alternatively, structures can be downloaded from databases like PubChem.[12]

  • Prepare the Ligand:

    • Use ADT to open the ligand file.

    • Detect the root and set the number of rotatable bonds (torsions). The flexibility of the ligand is determined by these rotatable bonds.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in PDBQT format.

Step 3: Grid Box Generation
  • Define the Binding Site: The binding site is typically the active site of the enzyme where the natural substrate or a known inhibitor binds.

  • Set Grid Parameters:

    • In ADT, define a grid box that encompasses the entire binding site.

    • The size of the grid box should be large enough to allow the ligand to move freely within the active site. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

    • Note the center coordinates and dimensions of the grid box.

Step 4: Molecular Docking with AutoDock Vina
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the accuracy but also the computation time. A value of 8 is a good starting point.[13]

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --out results.pdbqt --log log.txt

Step 5: Analysis of Docking Results
  • Binding Affinity: The predicted binding affinities (in kcal/mol) for different binding poses are reported in the log file (log.txt). The most negative value corresponds to the best-predicted binding mode.

  • Visualization of Binding Poses:

    • Use molecular visualization software like PyMOL or Discovery Studio to view the docked poses in the results.pdbqt file.

    • Analyze the interactions between the this compound derivative and the amino acid residues in the active site.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow for molecular docking and the signaling pathways of key target proteins.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, Charges) PDB->Prep_Protein Ligand_Draw Draw/Obtain Ligand Structure Prep_Ligand Prepare Ligand (Set Torsions, Charges) Ligand_Draw->Prep_Ligand Grid Define Grid Box Prep_Protein->Grid Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Grid->Run_Vina Analyze_Scores Analyze Binding Scores Run_Vina->Analyze_Scores Visualize Visualize Binding Poses & Interactions Run_Vina->Visualize EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR EGFR->PI3K_AKT PLC PLCγ EGFR->PLC STAT STATs EGFR->STAT Pyrimidine This compound Derivative (Inhibitor) Pyrimidine->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLC->Proliferation STAT->Proliferation Bcl2_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_Stimuli->BH3_only Bcl2 Bcl-2 (Anti-apoptotic) BH3_only->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Pyrimidine This compound Derivative (Inhibitor) Pyrimidine->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis hLDHA_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate hLDHA hLDHA Pyruvate->hLDHA Substrate TCA_Cycle TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA_Cycle In normal cells Lactate Lactate hLDHA->Lactate Catalyzes conversion Pyrimidine This compound Derivative (Inhibitor) Pyrimidine->hLDHA Inhibits Tumor_Microenvironment Acidic Tumor Microenvironment Lactate->Tumor_Microenvironment

References

Troubleshooting & Optimization

Optimization of catalyst and solvent for ethyl 4-pyrimidinecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 4-pyrimidinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include the reaction of amidines with β-dicarbonyl compounds or their synthetic equivalents. One prominent method is the Minisci reaction, a radical substitution approach. Another widely used method for structurally similar dihydropyrimidines, which can be oxidized to pyrimidines, is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.

Q2: How do I select an appropriate catalyst for the synthesis?

A2: Catalyst selection depends on the chosen synthetic route. For Biginelli-type reactions, both Brønsted and Lewis acids are effective. Novel catalysts like ionic liquids (e.g., [Btto][p-TSA]) have shown high efficacy. For Minisci reactions, a radical initiator system, such as FeSO₄·7H₂O and H₂O₂, is employed. The choice of catalyst can significantly impact reaction time and yield.

Q3: What is the role of the solvent in the synthesis of this compound?

A3: The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even the reaction pathway. Solvents can range from polar protic (e.g., ethanol, water) to aprotic (e.g., THF, CH₂Cl₂) and even solvent-free conditions.[1][2] Biphasic systems, such as toluene-water, have been used to minimize polysubstitution in Minisci reactions.[3] Solvent-free, or neat, conditions are often promoted as a "green" alternative that can lead to high yields in shorter reaction times.[1][4]

Q4: Can this synthesis be performed under microwave irradiation?

A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of pyrimidine derivatives.[5] This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. For moisture-sensitive catalysts, use anhydrous techniques. Consider increasing the catalyst loading, although optimal loading should be determined experimentally.[2]
Incorrect Solvent The solvent may not be suitable for the specific reaction. Consult the literature for recommended solvents for your chosen synthetic route. Perform small-scale trials with different solvents (e.g., ethanol, methanol, THF, or solvent-free) to identify the optimal medium.[2][6]
Low Reaction Temperature Increase the reaction temperature. Some reactions require heating or reflux to proceed at an appreciable rate. Monitor the reaction progress by TLC to determine the optimal temperature.
Impure Starting Materials Purify starting materials before use. Impurities can interfere with the reaction and inhibit the catalyst.
Incorrect Stoichiometry Verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Issue 2: Formation of Multiple Byproducts
Possible Cause Suggested Solution
Side Reactions Lower the reaction temperature to improve selectivity. The formation of byproducts is often favored at higher temperatures.
Polysubstitution In reactions like the Minisci reaction, using a biphasic solvent system (e.g., toluene-water) can help minimize the formation of polysubstituted products.[3]
Decomposition of Product or Reactants Reduce the reaction time. Monitor the reaction by TLC and stop it once the starting material is consumed to prevent product degradation.
Incorrect pH For acid- or base-catalyzed reactions, ensure the pH is within the optimal range. This can be particularly important in the work-up procedure to prevent the decomposition of the desired product.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is highly soluble in the work-up solvent Use a different solvent for extraction or precipitation. Consider cooling the solution to decrease solubility.
Oily Product Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, column chromatography is a reliable method for purifying oily products.
Co-elution of impurities during chromatography Optimize the solvent system for column chromatography. A step gradient or isocratic elution with a less polar or more polar solvent system might be necessary to achieve good separation.
Residual Catalyst Some catalysts can be difficult to remove. For solid-supported catalysts, simple filtration is sufficient. For soluble catalysts, a specific work-up procedure, such as an aqueous wash to remove an acid catalyst, may be required.

Data Presentation

Table 1: Effect of Solvent on the Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction [3]

EntrySolventConversion (%)Product (%)Yield (%)
1Toluene-H₂O898162
2CH₂Cl₂-H₂O8381-
3AcOH-H₂O8756-
4H₂O3129-

Table 2: Optimization of Catalyst Loading and Temperature for a Biginelli-type Reaction [1][2]

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
10905<10
25900.595
310900.595
45301092
5560294

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)[1]
  • To a mixture of an aldehyde (3 mmol), ethyl acetoacetate (3 mmol), and urea or thiourea (4.5 mmol), add the catalyst (e.g., [Btto][p-TSA], 0.15 mmol).

  • Heat the mixture at 90 °C under solvent-free conditions for 30 minutes, or stir at 30 °C for 10 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture onto crushed ice and stir for 5 minutes.

  • Collect the separated solid by suction filtration.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford the pure product.

Protocol 2: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction[3]
  • In a 250 mL round-bottom flask, cool ethyl pyruvate (4.5 equiv) to -10 °C.

  • Add acetic acid (70 mL) while maintaining the internal temperature below -5 °C.

  • Add a 30% aqueous H₂O₂ solution (3 equiv) dropwise, keeping the temperature below 0 °C.

  • In a separate 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 5-bromopyrimidine (1 equiv) and FeSO₄·7H₂O (3 equiv) in a mixture of toluene (250 mL) and water (125 mL) containing concentrated H₂SO₄ (3 equiv).

  • Cool the mixture to 0 °C.

  • Add the previously prepared radical precursor solution dropwise over 1 hour, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactant & Solvent Selection C Reaction Setup A->C B Catalyst Selection B->C D Monitoring (TLC) C->D E Quenching & Extraction D->E Reaction Complete F Purification (Recrystallization/ Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow Start Low/No Product Yield C1 Check Starting Materials Start->C1 A1 Purify/Use Fresh Reagents C1->A1 Impure C2 Review Reaction Conditions C1->C2 Pure A1->C2 A2 Optimize Temperature C2->A2 Sub-optimal Temp A3 Optimize Catalyst/Solvent C2->A3 Sub-optimal Cat/Solv C3 Check Stoichiometry C2->C3 Optimal A2->C3 A3->C3 A4 Adjust Molar Ratios C3->A4 Incorrect End Improved Yield C3->End Correct A4->End

Caption: A troubleshooting guide for low product yield in this compound synthesis.

References

Technical Support Center: Synthesis of Ethyl 4-Pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 4-pyrimidinecarboxylate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The most prevalent and established method for synthesizing this compound is the condensation reaction between ethyl 2-formyl-3-oxopropanoate (or its sodium salt) and formamidine acetate. This approach is a variation of the classical pyrimidine synthesis.

Q2: What is the typical expected yield for the synthesis of this compound?

Reported yields for the synthesis of this compound can vary significantly based on the specific reaction conditions, purity of starting materials, and scale of the reaction. While some literature reports yields around 60-70% under optimized conditions, unoptimized procedures can result in much lower outcomes.

Q3: What are the critical parameters that influence the reaction yield?

Several factors can significantly impact the yield and purity of the final product. These include the quality of the starting materials (especially the formamidine salt), the choice of solvent, the reaction temperature and time, and the pH of the reaction medium. Careful control over these parameters is essential for achieving reproducible and high-yielding results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Consistently Low Product Yield (<50%)

Low yield is one of the most common challenges. The following decision tree can help diagnose the underlying cause.

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Starting Material Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reagent_purity Is Formamidine Acetate Dry & Pure? check_reagents->reagent_purity Purity reagent_stoichiometry Is Stoichiometry Correct? check_reagents->reagent_stoichiometry Amount temp_control Was Temperature Maintained? check_conditions->temp_control Temp time_control Was Reaction Time Sufficient? check_conditions->time_control Time extraction_loss Product Lost During Extraction? check_workup->extraction_loss Extraction purification_loss Product Lost During Chromatography? check_workup->purification_loss Purification solution_reagents Solution: Use fresh, dry reagents. Verify stoichiometry. reagent_purity->solution_reagents No reagent_stoichiometry->solution_reagents No solution_conditions Solution: Optimize temperature and time. (See Table 1) temp_control->solution_conditions No time_control->solution_conditions No solution_workup Solution: Adjust extraction pH. Optimize chromatography conditions. extraction_loss->solution_workup Yes purification_loss->solution_workup Yes

Caption: Troubleshooting logic for low yield diagnosis.

Detailed Explanation:

  • Starting Material Quality: Formamidine acetate is hygroscopic and can degrade. Using old or improperly stored reagent is a common cause of failure. It is recommended to use freshly prepared or purchased formamidine acetate and to dry it under vacuum before use.

  • Reaction Conditions: The condensation reaction is sensitive to temperature. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the product.

  • Workup and Purification: The product, this compound, has some water solubility. During aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer before extraction. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are recommended to maximize recovery.

Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts.

Potential Causes & Solutions:

  • Side Reactions of Formamidine: Self-condensation of formamidine can occur if the reaction conditions are not optimal. Ensure that the addition of reagents is controlled and that the temperature is kept within the recommended range.

  • Incorrect pH: The pH of the reaction mixture can influence the reaction pathway. It is crucial to maintain the pH in the optimal range, often slightly basic, to favor the desired cyclization.

  • Decomposition: The starting materials or the product may be sensitive to prolonged reaction times or high temperatures. Consider reducing the reaction time or temperature to see if byproduct formation is minimized.

The general workflow for optimizing the reaction to minimize byproducts and improve yield is outlined below.

optimization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization A 1. Prepare Sodium Salt of Ethyl 2-formyl-3-oxopropanoate C 3. Combine Reagents & Heat to Reflux A->C B 2. Prepare Formamidine Acetate in Solvent (e.g., Ethanol) B->C D 4. Monitor Reaction (TLC) C->D E 5. Workup & Purify (Extraction, Chromatography) D->E Reaction Complete F 6. Analyze Yield & Purity (NMR, LC-MS) E->F G 7. Adjust Parameters (See Table 1) F->G Yield/Purity Not Optimal G->C Re-run with New Conditions

Caption: General workflow for synthesis and optimization.

Data & Protocols

Table 1: Impact of Reaction Parameters on Yield

The following table summarizes how different reaction parameters can affect the final yield. These values are illustrative and should be optimized for your specific laboratory conditions.

ParameterCondition AYield (A)Condition BYield (B)Recommendation
Solvent Ethanol~65%Methanol~50%Ethanol is generally preferred for its solvating properties and appropriate boiling point.
Temperature 60 °C~55%78 °C (Reflux)~70%Refluxing in ethanol provides the necessary activation energy without significant degradation.
Reaction Time 4 hours~60%8 hours~72%Monitor the reaction by TLC; typical reaction times are between 6-10 hours.
Base Sodium Ethoxide~70%Triethylamine~45%A strong base like sodium ethoxide is crucial for the initial deprotonation.
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Ethyl 3-ethoxy-2-formylacrylate

  • Formamidine acetate

  • Sodium ethoxide (21% solution in ethanol)

  • Absolute ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add formamidine acetate (1.1 equivalents) in one portion. Stir the resulting suspension at room temperature for 30 minutes.

  • Addition: Add a solution of ethyl 3-ethoxy-2-formylacrylate (1.0 equivalent) in absolute ethanol dropwise to the suspension over 20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 8 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

Common side reactions in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Biginelli synthesis of dihydropyrimidinones (DHPMs)?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a cornerstone of pyrimidine synthesis, but it can be susceptible to several side reactions that can lower the yield and complicate purification.[1][2][3] The most frequently encountered side products include:

  • Knoevenagel Condensation Product: This product forms from the reaction between the aldehyde and the β-ketoester and is often a significant side reaction.[1][4]

  • Hantzsch-type 1,4-Dihydropyridines (DHPs): These fluorescent byproducts can form when two equivalents of the β-ketoester react with the aldehyde and ammonia.[5][6] The ammonia can be generated from the decomposition of urea at elevated temperatures.[5][6]

  • N-acylureas: These byproducts arise from a competing reaction between the β-ketoester and urea, which can complicate the purification process.[5]

  • Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with aliphatic aldehydes or ketones that have enolizable protons.[1]

  • Uncyclized Intermediates: The reaction may stall, leading to the presence of open-chain ureide intermediates in the final product mixture, particularly with sterically hindered substrates.[4]

Q2: I am struggling with side reactions in my Pinner pyrimidine synthesis. What are the common pitfalls?

A2: The Pinner synthesis, which typically involves the condensation of an amidine with a β-dicarbonyl compound, can be prone to several side reactions.[1][7] Key issues include:

  • Hydrolysis of Intermediates: The Pinner reaction is highly sensitive to moisture. The imidate salt intermediate (Pinner salt) is particularly susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[4]

  • Self-Condensation: Both the amidine and the 1,3-dicarbonyl compound can undergo self-condensation reactions, leading to byproducts like triazines from amidines.[1]

  • Incomplete Cyclization: The reaction may not proceed to completion, resulting in a mixture of starting materials and the final product.[1][6] This can be due to insufficient activation of the carbonyl group or steric hindrance.[6]

Q3: Why am I observing a fluorescent byproduct in my Biginelli reaction?

A3: The observation of a fluorescent byproduct in a Biginelli reaction is a strong indication of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[5][6] This side reaction is favored at higher temperatures, which can cause the urea to decompose into ammonia.[5][6] To mitigate this, it is recommended to lower the reaction temperature.[5][6] The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the competing Hantzsch reaction.[5][6]

Q4: My yields are consistently low when using aliphatic aldehydes in the Biginelli reaction. How can I improve this?

A4: It is a known challenge that aliphatic aldehydes often give lower yields in the Biginelli reaction compared to their aromatic counterparts.[8] This is primarily because aliphatic aldehydes are more prone to side reactions such as self-condensation and polymerization, particularly under acidic conditions.[4][8][9] To improve the yields, you can consider the "Atwal modification," which involves pre-forming the enone intermediate before the addition of the urea component.[4]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) in a Biginelli Reaction

Low yields are a common frustration in the Biginelli reaction.[4] The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Steps:

  • Catalyst Inefficiency: The choice and concentration of the catalyst are critical.[9] While strong Brønsted acids like HCl are traditionally used, they can sometimes promote side reactions.[9]

    • Solution: Screen different Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃) or consider using a reusable solid acid catalyst.[9][10] Optimize the catalyst loading for your specific substrates.[9]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that need to be optimized.[9]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[6][9] Experiment with different solvents, as polarity can significantly influence the reaction rate and yield.[9] In some cases, solvent-free conditions have been shown to improve yields.[6][9]

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.[6][9]

    • Solution: Ensure that the aldehyde, β-ketoester, and urea are of high purity.[6][9] Use freshly distilled aldehydes if they have been stored for a long time.

  • Competing Side Reactions: The formation of Knoevenagel or Hantzsch products can consume starting materials, thus lowering the yield of the desired DHPM.[4]

    • Solution: To suppress the Knoevenagel pathway, consider using a slight excess of urea (1.2-1.5 equivalents).[4] To minimize the formation of Hantzsch products, maintain a lower reaction temperature.[5][6]

Logical Workflow for Troubleshooting Low Yields

G start Low Yield of DHPM catalyst Check Catalyst Activity & Loading start->catalyst conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->conditions purity Verify Reagent Purity start->purity side_reactions Identify Side Products (NMR, LC-MS) start->side_reactions solution_catalyst Screen Different Catalysts (Lewis Acids, etc.) catalyst->solution_catalyst solution_conditions Systematic Optimization (DOE) conditions->solution_conditions solution_purity Purify/Re-purchase Reagents purity->solution_purity solution_side_reactions Adjust Stoichiometry or Temp. side_reactions->solution_side_reactions end Improved Yield solution_catalyst->end solution_conditions->end solution_purity->end solution_side_reactions->end

Caption: A logical workflow for troubleshooting low yields in the Biginelli reaction.

Problem 2: Formation of an Uncyclized Intermediate

In some cases, the reaction stalls after the initial condensation steps, leading to the accumulation of an open-chain ureide intermediate.

Troubleshooting Steps:

  • Insufficient Carbonyl Activation: The final cyclization step requires the activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.[4]

    • Solution: Increase the concentration or strength of the acid catalyst to enhance the rate of the cyclization-dehydration step.[4]

  • Low Reaction Temperature: The activation energy for the ring closure may not be reached at lower temperatures.[4]

    • Solution: Increase the reaction temperature, for example, by refluxing in a suitable solvent like ethanol or THF, to provide the necessary activation energy for the ring closure.[4]

Quantitative Data on Catalyst Performance in Biginelli Reaction

The choice of catalyst can significantly impact the yield of the Biginelli reaction. The following table summarizes the performance of various catalysts in the synthesis of a model dihydropyrimidinone.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
HCl251869Kappe, C. O. Tetrahedron1993 , 49, 6937.
Yb(OTf)₃10490Ma, Y. et al. J. Org. Chem.2000 , 65, 3864.[10]
InCl₃152.591Ranu, B. C. et al. J. Org. Chem.2000 , 65, 6270.[10]
LiClO₄105.592Yadav, J. S. et al. Synthesis2001 , 9, 1341.[10]

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) in refluxing ethanol or under solvent-free conditions.

Experimental Protocols

Optimized Biginelli Reaction Using Yb(OTf)₃ as a Catalyst

This protocol provides a general method for the synthesis of dihydropyrimidinones (DHPMs) with improved yields and shorter reaction times.[10]

Reagents:

  • Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol

  • Urea: 15 mmol

  • Ytterbium(III) triflate (Yb(OTf)₃): 1 mmol (10 mol%)

  • Ethanol (optional, for workup)

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Yb(OTf)₃ (1 mmol).

  • Heat the mixture at 100°C under solvent-free conditions with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol for Minimizing Side Reactions in the Pinner Synthesis

This protocol emphasizes the critical parameters to control for a successful Pinner synthesis.

Reagents:

  • Amidine hydrochloride: 10 mmol

  • 1,3-Dicarbonyl compound: 10 mmol

  • Sodium ethoxide (21 wt% solution in ethanol): 10 mmol

  • Anhydrous ethanol

Procedure:

  • Ensure all glassware is thoroughly dried in an oven before use.

  • Work under an inert atmosphere (e.g., Nitrogen or Argon) to maintain anhydrous conditions.

  • In a round-bottom flask, dissolve the amidine hydrochloride (10 mmol) and the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium ethoxide solution to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. The reaction time can vary significantly depending on the substrates.

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

G start Pinner Synthesis Issues hydrolysis Suspected Hydrolysis (Ester byproduct) start->hydrolysis self_condensation Self-condensation Products start->self_condensation incomplete_reaction Incomplete Cyclization start->incomplete_reaction solution_hydrolysis Ensure Anhydrous Conditions (Dry solvents, inert atm.) hydrolysis->solution_hydrolysis solution_self_condensation Control Temperature and pH self_condensation->solution_self_condensation solution_incomplete_reaction Increase Reaction Time/Temp or Add Catalyst incomplete_reaction->solution_incomplete_reaction

References

Technical Support Center: Purification of Crude Ethyl 4-Pyrimidinecarboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethyl 4-pyrimidinecarboxylate by recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. The choice of solvent is critical and should be determined based on small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture such as ethanol/water or ethyl acetate/hexane)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of the chosen solvent at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test a few different solvents to find the most suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a stir bar and the minimum amount of the selected recrystallization solvent to just cover the solid.[1][2]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.[1][3] Avoid adding an excess of solvent, as this will reduce the yield.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2][4] Slow cooling promotes the formation of larger, purer crystals.[4]

  • Cooling: Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][2]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals. Pure this compound has a melting point of 37-41°C.[5] A sharp melting point close to the literature value is an indication of purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Melting Point37-41 °C[5]
Boiling Point160 °C at 88 mmHg
AppearanceWhite to off-white solid

Table 2: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 25°C (Room Temp)Solubility at Boiling Point
WaterLowModerate
EthanolModerateHigh
MethanolModerateHigh
Ethyl AcetateHighVery High
TolueneModerateHigh
HexaneLowLow

Note: This data is estimated based on the general principles of solubility ("like dissolves like") for a moderately polar organic compound. Actual solubilities should be determined experimentally.

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

  • Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.[1][6]

    • Solution: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[6]

  • Possible Cause: The solution is supersaturated, but crystal nucleation has not occurred.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide a surface for crystal growth to begin.[1]

    • Solution 2 (Seeding): Add a "seed" crystal (a tiny amount of the pure solid) to the solution to induce crystallization.[1]

Issue 2: Oiling Out - A Liquid Layer Forms Instead of Crystals

  • Possible Cause: The melting point of the compound is lower than the temperature at which it is coming out of solution.[7] This is more likely with low-melting point compounds like this compound.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool more slowly.[7]

  • Possible Cause: The presence of impurities is significantly depressing the melting point of the mixture.

    • Solution: Consider pre-purification by another method, such as column chromatography, before attempting recrystallization.

Issue 3: Low Yield of Recovered Crystals

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[1]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-warmed. Dilute the solution with a small amount of extra hot solvent before filtration and then evaporate the excess solvent before cooling.

  • Possible Cause: The crystals were washed with solvent that was not sufficiently cold, or too much washing solvent was used.[1]

    • Solution: Always use ice-cold solvent for washing and use it sparingly.

Issue 4: The Purified Crystals are Colored

  • Possible Cause: Colored impurities are co-crystallizing with the product.

    • Solution: Before the cooling and crystallization step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound, which is a moderately polar molecule, solvents like ethanol, ethyl acetate, or toluene are good starting points. It is always best to perform small-scale solubility tests with a few different solvents to determine the optimal one for your specific crude material.

Q2: My compound is not dissolving in the hot solvent. What should I do?

If your compound is not dissolving, you can try adding more of the solvent in small increments while maintaining the solution at its boiling point. If it remains insoluble after adding a significant amount of solvent, you may need to select a different, more polar solvent.

Q3: Is it possible to use a mixed solvent system for recrystallization?

Yes. If a single solvent is not ideal, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be used. The two solvents must be miscible. A common procedure is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: How can I tell if my recrystallized product is pure?

A key indicator of purity is the melting point. A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value (37-41°C for this compound).[5] Impure compounds tend to have a broader and depressed melting point range.

Visualizations

Experimental_Workflow start Crude Ethyl 4-Pyrimidinecarboxylate dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slowly Cool to Room Temperature dissolve->cool No Insoluble Impurities or Color hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Ethyl 4-Pyrimidinecarboxylate dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Workflow start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes no_nucleation No Nucleation? no_crystals->no_nucleation No low_mp Low Melting Point Issue? oiling_out->low_mp Yes impurities_oil High Impurity Level? oiling_out->impurities_oil No excess_solvent_yield Excess Solvent Used? low_yield->excess_solvent_yield Yes premature_xtal Premature Crystallization? low_yield->premature_xtal No colored_impurities Colored Impurities Present? colored_crystals->colored_impurities evaporate Evaporate Excess Solvent too_much_solvent->evaporate scratch_seed Scratch Flask or Add Seed Crystal no_nucleation->scratch_seed reheat_add_solvent Reheat, Add More Solvent, Cool Slowly low_mp->reheat_add_solvent pre_purify Consider Pre-purification impurities_oil->pre_purify min_solvent Use Minimum Hot Solvent excess_solvent_yield->min_solvent preheat_funnel Pre-warm Filtration Apparatus premature_xtal->preheat_funnel use_charcoal Use Activated Charcoal and Hot Filter colored_impurities->use_charcoal

Caption: Troubleshooting guide for common issues in recrystallization.

References

Stability of ethyl 4-pyrimidinecarboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4-pyrimidinecarboxylate. The information focuses on the stability of the compound under acidic and basic conditions, which are common stressors in experimental and pharmaceutical settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound under acidic or basic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is expected to be the hydrolysis of the ethyl ester bond. This reaction will yield 4-pyrimidinecarboxylic acid and ethanol as the main degradation products. The pyrimidine ring itself may also be susceptible to degradation under more forceful conditions, though this is generally less likely than ester hydrolysis.

Q2: I am observing the formation of a new peak in my HPLC analysis after storing my sample in an acidic solution. What could this be?

A2: A new peak appearing in your HPLC chromatogram after exposure to acidic conditions is likely the primary degradant, 4-pyrimidinecarboxylic acid. To confirm this, you can compare the retention time with a standard of 4-pyrimidinecarboxylic acid if available. Alternatively, techniques like LC-MS can be used to identify the mass of the new peak, which should correspond to the molecular weight of 4-pyrimidinecarboxylic acid.

Q3: My sample of this compound shows significant degradation after brief exposure to a basic solution. Is this expected?

A3: Yes, esters are generally more susceptible to rapid hydrolysis under basic conditions (saponification) compared to acidic conditions. It is expected that this compound will degrade more quickly in the presence of a base. If you are observing rapid degradation, consider using a milder basic condition or reducing the exposure time and temperature for your experiment.

Q4: How can I monitor the degradation of this compound?

A4: The most common method for monitoring the degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound (this compound) from its degradation products, allowing for the quantification of each over time.

Q5: What are the typical conditions for a forced degradation study?

A5: Forced degradation studies are conducted to understand the intrinsic stability of a molecule.[1][2][3] Typical conditions involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[1] For hydrolysis, this often includes refluxing the drug in 0.1 N HCl and 0.1 N NaOH.[3] If no degradation is observed, more concentrated acid/base or longer exposure times may be used.[3] The goal is to achieve a target degradation of 5-20%.[4]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpectedly rapid degradation of this compound in solution. The pH of the solution may be too acidic or basic. Esters are susceptible to hydrolysis, which is catalyzed by both acids and bases.- Buffer the solution to a neutral or near-neutral pH if compatible with your experiment. - If acidic or basic conditions are required, consider performing the experiment at a lower temperature to slow the degradation rate. - Minimize the time the compound is in the solution.
Multiple unknown peaks appear in the HPLC chromatogram after stress testing. This could indicate the formation of secondary degradation products, suggesting that the pyrimidine ring itself is degrading under the stressed conditions.- Use milder stress conditions (lower acid/base concentration, lower temperature, or shorter duration). - Employ analytical techniques such as LC-MS/MS to identify the structure of the unknown degradants. This will help in understanding the complete degradation pathway.
Inconsistent degradation results between experimental runs. This could be due to variations in experimental parameters such as temperature, pH, or concentration of the stressor (acid/base).- Ensure precise control over all experimental parameters. Use calibrated equipment for temperature and pH measurements. - Prepare fresh solutions of acids and bases for each experiment to ensure consistent concentration. - Run experiments in triplicate to assess variability.
Difficulty in achieving the target degradation (5-20%) during forced degradation studies. The stress conditions may be too mild or too harsh.- If degradation is too low, increase the concentration of the acid/base, raise the temperature, or extend the duration of the study. - If degradation is too high (above 20%), reduce the stressor concentration, lower the temperature, or shorten the exposure time.[4]

Quantitative Data Summary

Condition Time (hours) This compound Remaining (%) 4-pyrimidinecarboxylic acid Formed (%) Other Degradants (%)
0.1 N HCl at 60 °C0100.00.00.0
295.24.7< 0.1
490.59.30.2
882.117.50.4
2465.334.10.6
0.1 N NaOH at 25 °C0100.00.00.0
0.588.411.5< 0.1
178.221.60.2
261.538.10.4
440.159.20.7

Experimental Protocols

Protocol: Forced Hydrolysis Study of this compound

Objective: To evaluate the stability of this compound under acidic and basic conditions and to identify the primary degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • HPLC grade acetonitrile and water

  • Buffer solutions (pH 4, 7, and 9)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Water bath or heating block

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 N HCl in a sealed vial.

    • Place the vial in a water bath set at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 N NaOH in a sealed vial.

    • Keep the vial at room temperature (25 °C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 0.5, 1, 2, and 4 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 N HCl.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Analyze the prepared samples to determine the percentage of this compound remaining and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • If necessary, use a mass spectrometer coupled with the LC to identify the mass of the degradation products to confirm their identity.

Visualizations

The following diagrams illustrate the expected degradation pathways of this compound under acidic and basic conditions.

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Base-promoted hydrolysis (saponification) of this compound.

References

Preventing ester hydrolysis of ethyl 4-pyrimidinecarboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 4-Pyrimidinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester group reacts with water to form a carboxylic acid and an alcohol. In the case of this compound, this results in the formation of pyrimidine-4-carboxylic acid and ethanol. This is often an undesired side reaction as it consumes your starting material, reduces the yield of your desired product, and can complicate the purification process.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A2: The ester is most susceptible to hydrolysis under either acidic or basic aqueous conditions. The rate of hydrolysis is significantly accelerated by the presence of strong acids or bases and increases with higher temperatures.[1][2] Even neutral water can cause slow hydrolysis, especially at elevated temperatures.

Q3: How can I minimize water in my reaction setup?

A3: To minimize water, always use anhydrous (dry) solvents. Solvents can be dried using molecular sieves or other appropriate drying agents. It is also crucial to dry all glassware thoroughly before use and to run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q4: Are there any specific catalysts I should avoid to prevent hydrolysis?

A4: Strong acid or base catalysts will promote ester hydrolysis. If your reaction requires a catalyst, consider using milder or non-aqueous alternatives. For example, in cross-coupling reactions, choose catalyst systems that are compatible with anhydrous conditions.

Q5: Can the choice of solvent impact the rate of hydrolysis?

A5: Yes, the choice of solvent is critical. Protic solvents, especially water and to a lesser extent alcohols, can participate in the hydrolysis reaction. Whenever possible, use aprotic solvents such as tetrahydrofuran (THF), dioxane, N,N-dimethylformamide (DMF), or toluene.[3]

Q6: What are protecting groups and can they be used to prevent hydrolysis?

A6: Protecting groups are chemical moieties that can be temporarily attached to a functional group to prevent it from reacting. While typically used to protect more reactive functional groups, in some multi-step syntheses, the carboxylic acid can be protected with a more robust group than an ethyl ester if it needs to withstand harsh conditions.[4][5][6][7] However, for most applications focusing on reaction conditions is the more practical approach to prevent hydrolysis of the ethyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Observation Potential Cause Suggested Solution
Low yield of desired product and presence of pyrimidine-4-carboxylic acid in the crude reaction mixture. Ester hydrolysis has occurred.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Optimize Reaction Temperature: If possible, run the reaction at a lower temperature to decrease the rate of hydrolysis.[1][2][8][9] 3. Check pH of the Reaction: If acidic or basic reagents are used, consider if milder alternatives are available. For example, use a weaker, non-nucleophilic base if possible. 4. Solvent Choice: Switch to a non-protic, aprotic solvent.
Inconsistent reaction outcomes. Variable amounts of water in the reagents or solvents.1. Standardize Procedures: Implement a strict protocol for drying solvents and reagents before each reaction. 2. Use Freshly Opened Solvents: Use freshly opened bottles of anhydrous solvents or solvents from a solvent purification system.
Difficulty in purifying the desired product from the carboxylic acid byproduct. The polarity of the product and byproduct may be similar.1. Acid-Base Extraction: After the reaction, perform an acid-base workup. The carboxylic acid byproduct is acidic and can be extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate solution). 2. Chromatography: If extraction is not sufficient, careful column chromatography may be required. The separation can be improved by derivatizing the carboxylic acid.
The reaction requires aqueous basic conditions (e.g., some Suzuki couplings). Inevitable hydrolysis of the ester.1. Use a Weaker Base: Instead of strong bases like NaOH or KOH, consider using milder bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[10] 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the ester is exposed to hydrolytic conditions. 3. Two-Phase System: In some cases, a two-phase system (e.g., toluene/water) can be used to minimize the concentration of the ester in the aqueous phase.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol describes a general setup to minimize water in your reaction.

Materials:

  • Round-bottom flask and condenser (or other necessary glassware)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas line with a bubbler

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Reagents

Procedure:

  • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the glassware while hot and immediately purge with a stream of inert gas.

  • Add the magnetic stir bar and solid reagents to the flask.

  • Seal the flask with a septum.

  • Continue to purge with inert gas for 10-15 minutes.

  • Add the anhydrous solvent via a syringe through the septum.

  • If liquid reagents are to be added, do so via a syringe.

  • Maintain a positive pressure of inert gas throughout the reaction.

Protocol 2: Suzuki Coupling with Minimized Hydrolysis

This protocol provides a method for a Suzuki coupling reaction that minimizes the hydrolysis of the ethyl ester.

Reactants:

  • Ethyl 4-halopyrimidinecarboxylate (e.g., bromo or chloro derivative) (1.0 eq)

  • Boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Set up the reaction under an inert atmosphere following the general anhydrous protocol.

  • To the reaction flask, add the ethyl 4-halopyrimidinecarboxylate, boronic acid, palladium catalyst, and base.

  • Add the degassed, anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

Table 1: Illustrative pH-Dependence of Hydrolysis Rate at 25 °C

pHRelative Rate of Hydrolysis
1High (Acid-catalyzed)
3Moderate
5Low
7Very Low (Neutral)
9Moderate
11High (Base-catalyzed)
13Very High

Table 2: Illustrative Temperature-Dependence of Hydrolysis Rate at pH 7

Temperature (°C)Relative Rate of Hydrolysis
251x (Baseline)
50~4x
75~16x
100~64x

Disclaimer: The data in these tables are for illustrative purposes only and are meant to demonstrate the general trends of ester hydrolysis. Actual rates for this compound may vary.

Visual Guides

Ester Hydrolysis Pathway

This diagram illustrates the general mechanism for both acid-catalyzed and base-catalyzed hydrolysis of an ester.

Ester_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Carboxylic_Acid_A Pyrimidine-4-Carboxylic Acid Tetrahedral_Intermediate_A->Carboxylic_Acid_A - EtOH, - H⁺ Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylic_Acid_B Pyrimidine-4-Carboxylic Acid Tetrahedral_Intermediate_B->Carboxylic_Acid_B - EtO⁻ Carboxylate Carboxylate Salt Carboxylic_Acid_B->Carboxylate + OH⁻, - H₂O

Caption: Acid- and base-catalyzed hydrolysis pathways.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to troubleshoot low product yield due to suspected hydrolysis.

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Pyrimidine Synthesis via Biginelli Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions regarding the Biginelli three-component condensation. Our goal is to help you overcome common challenges, such as low reaction yields, and optimize your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a very low yield (<40%). What are the most common causes?

A1: Low yields in the Biginelli reaction are a frequent challenge and can stem from several factors.[1][2] The most likely causes include:

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Traditional Brønsted acids like HCl might not be efficient for all substrates and can sometimes promote side reactions.[1][2] Lewis acids are often preferred alternatives.[1] In the absence of a catalyst, the reaction is often very slow and gives poor yields.[3]

  • Inappropriate Reaction Conditions: Temperature and reaction time are key parameters. The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to the decomposition of reactants like urea and favor side reactions.[1][4] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal time.[4][5]

  • Poor Solvent Choice: The solvent plays a significant role in the reaction's efficiency. It influences the solubility of reactants and intermediates and can affect the equilibrium of key steps in the mechanism.[6][7] Polar solvents are generally preferred, but the ideal solvent can be substrate-dependent.[1][8]

  • Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired dihydropyrimidinone (DHPM).[2] Common side reactions include the Hantzsch dihydropyridine synthesis and the Knoevenagel condensation.[2][4]

  • Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction or lead to unwanted byproducts.[1][4]

  • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow down the reaction rate, requiring longer reaction times or more forcing conditions.[1][9]

Q2: How do I choose the right catalyst and optimize its concentration?

A2: Catalyst selection is a critical step for optimizing the Biginelli condensation. While classical methods use Brønsted acids, a wide range of more efficient and milder catalysts have been developed.

  • Catalyst Screening: It is highly recommended to screen a variety of catalysts. Lewis acids such as FeCl₃, ZnCl₂, InCl₃, and Yb(OTf)₃ are popular choices that have been shown to improve yields and shorten reaction times.[1][10][11] Solid acid catalysts are also effective and offer the advantage of easier separation and potential recyclability.[7]

  • Optimizing Concentration: The optimal catalyst loading can vary. For a typical reaction, starting with a catalytic amount (e.g., 1-20 mol%) is common.[1][8] It is important to perform a series of experiments to find the ideal concentration for your specific substrates. For example, in one optimization, the best yield was achieved with 20 mol% HCl.[8]

Q3: The reaction isn't proceeding to completion, and I'm recovering unreacted starting materials. What should I do?

A3: Low conversion is a common problem that can often be resolved by adjusting the reaction conditions.

  • Increase Temperature: The Biginelli reaction often requires heating to proceed at a reasonable rate.[9] Refluxing in a suitable solvent like ethanol is a common practice.[1] If the reaction is sluggish at a certain temperature, a moderate increase may improve the conversion rate.[4]

  • Extend Reaction Time: Some substrates, particularly those with steric hindrance, react slowly and may require longer reaction times for completion.[1][5] It is essential to monitor the reaction progress by TLC to avoid premature workup or product degradation from excessively long heating.[5]

  • Check Catalyst Activity: If you are using a reusable solid catalyst, it may need to be regenerated to restore its activity.[4][5] For Brønsted or Lewis acids, ensure they have not degraded and that the concentration is appropriate.[4]

  • Consider Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature or using techniques like ball milling can significantly improve yields and reaction rates.[10][12][13]

Q4: I'm observing a major fluorescent byproduct. What is it, and how can I prevent its formation?

A4: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea at elevated temperatures.[4][5]

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[4][5]

  • Order of Addition: Adding the urea to the reaction mixture last can sometimes help minimize its decomposition into ammonia before it has a chance to react in the desired pathway.[4][5]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4][5] Screening different Lewis acids may reveal a catalyst that preferentially promotes the desired reaction.

Q5: My crude product is difficult to purify. What are the likely impurities?

A5: Purification challenges often arise from unreacted starting materials or the presence of side products.

  • Uncyclized Intermediate: An open-chain ureide intermediate may fail to cyclize efficiently, leading to a persistent impurity.[2] This can often be addressed by increasing the acid catalyst concentration or the reaction temperature to promote the final ring-closure step.[2]

  • Knoevenagel Adduct: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[2][4] This α,β-unsaturated dicarbonyl compound may not cyclize efficiently. To suppress this, consider using a slight excess of urea (1.2-1.5 equivalents) to favor the formation of the N-acyliminium ion intermediate required for the Biginelli pathway.[2]

  • Purification Method: Recrystallization is often an effective method for purifying the DHPM product and removing many common impurities.[4]

Quantitative Data Summary

The yield of the Biginelli condensation is highly dependent on the specific substrates and reaction conditions employed. The following tables summarize data from various studies to illustrate the effects of different catalysts and solvents.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystAldehydeβ-DicarbonylUrea/ThioureaSolventTime (h)Yield (%)Reference
NoneBenzaldehydeEthyl AcetoacetateUreaEthanol45 min39[3]
HCl (cat.)BenzaldehydeEthyl AcetoacetateUreaEthanolRefluxLow[3][7]
Yb(OTf)₃VariousVariousUreaNone< 2> 85[10]
InBr₃ (10 mol%)FormaldehydeEthyl AcetoacetateN,N'-DimethylureaEthanol745 (DHPM)[14]
FeCl₃VariousVariousUreaNone1-2> 90[9]
Dicalcium Phosphate (7 mol%)BenzaldehydeAcetylacetoneUreaEthanol35 min> 90[3]
None (Ball Milling)VariousEthyl AcetoacetateUreaNone30 min> 98[12]

Data compiled from various literature sources for representative Biginelli reactions.

Table 2: Effect of Solvent on Biginelli Reaction Yield

SolventCatalystTime (min)Yield (%)Reference
Ethanol (EtOH)Dicalcium Phosphate3592[3]
Methanol (MeOH)Dicalcium Phosphate3585[3]
Acetonitrile (CH₃CN)Dicalcium Phosphate3545[3]
Ethyl Acetate (AcOEt)Dicalcium Phosphate3540[3]
Tetrahydrofuran (THF)Dicalcium Phosphate3570[3]
Solvent-FreeDicalcium Phosphate3565[3]

Reaction Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), catalyst at reflux. Data from a study using dicalcium phosphate dihydrate (DCPD) as the catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Biginelli Condensation

This protocol provides a general starting point for performing a Biginelli reaction.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), the β-ketoester (10 mmol), and urea or thiourea (15 mmol, 1.5 equiv.).[1][2]

  • Add the chosen solvent (e.g., ethanol, 20 mL) and the selected catalyst (e.g., 1-10 mol% of a Lewis acid or a Brønsted acid).[1]

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).[5]

  • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.

  • If a precipitate has formed, filter the solid product and wash it with a small amount of cold solvent (e.g., cold ethanol).[5]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[11]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone (DHPM).[5]

Protocol 2: Troubleshooting by Reaction Monitoring

This protocol outlines how to use TLC to diagnose common issues.

  • Set up the reaction as described in Protocol 1.

  • Before heating, spot a TLC plate with each of the three starting materials (aldehyde, β-ketoester, urea) in separate lanes to establish their respective Rf values.

  • Once the reaction begins, take a small aliquot from the reaction mixture every 30-60 minutes.

  • Spot each aliquot on a new lane on the TLC plate.

  • Develop the plate in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate) and visualize under UV light and/or with a staining agent (e.g., potassium permanganate).

Interpreting the TLC:

  • Low Conversion: The spots corresponding to the starting materials remain intense over time, with only a faint product spot appearing. This suggests the need for a higher temperature, longer reaction time, or a more active catalyst.[5]

  • Side Product Formation: An additional, unexpected spot appears and intensifies over time. If this spot is fluorescent, it may be the Hantzsch DHP byproduct.[4] This indicates that reaction conditions (e.g., temperature) may need to be adjusted.

  • Product Degradation: The product spot appears and intensifies, but then begins to fade with the appearance of new, lower Rf spots (streaking). This suggests the product is not stable under the reaction conditions, and the reaction time should be shortened.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting the Biginelli condensation.

Troubleshooting_Workflow start Low Yield in Biginelli Reaction check_purity Verify Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst (Type and Loading) check_purity->optimize_catalyst If pure optimize_conditions Optimize Conditions (Temp., Time, Solvent) optimize_catalyst->optimize_conditions analyze_byproducts Identify Byproducts (TLC, HPLC, NMR) optimize_conditions->analyze_byproducts If yield still low success Improved Yield optimize_conditions->success If yield improves adjust_stoichiometry Adjust Stoichiometry (e.g., excess urea) analyze_byproducts->adjust_stoichiometry Knoevenagel byproduct change_order Change Order of Addition analyze_byproducts->change_order Hantzsch byproduct adjust_stoichiometry->success change_order->success Reaction_Pathways cluster_start Starting Materials cluster_biginelli Biginelli Pathway (Desired) cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium DHP DHP Byproduct Aldehyde->DHP BetaKetoester β-Ketoester Adduct Open-Chain Adduct BetaKetoester->Adduct BetaKetoester->DHP 2 equiv. Urea Urea Urea->Iminium Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp. Iminium->Adduct + β-Ketoester DHPM DHPM Product Adduct->DHPM Cyclization Ammonia->DHP Biginelli_Mechanism A 1. Aldehyde + Urea B 2. N-Acyliminium Ion Intermediate A->B Acid Catalyst C 3. Nucleophilic attack by β-Ketoester Enol B->C D 4. Open-Chain Ureide Intermediate C->D E 5. Cyclization & Dehydration D->E Acid Catalyst F 6. DHPM Product E->F

References

Removal of unreacted starting materials from ethyl 4-pyrimidinecarboxylate product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from ethyl 4-pyrimidinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound, commonly prepared from diethyl malonate and formamidine acetate, can lead to several impurities. The most prevalent are unreacted starting materials such as diethyl malonate and formamidine acetate. Additionally, side-products from competing reactions or incomplete cyclization can also be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purification process.[1] By spotting the crude reaction mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired product from impurities. An ideal TLC solvent system will show a clear separation between the product spot and any impurity spots.

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate often indicates that the sample is overloaded or that the compound is interacting strongly with the stationary phase (silica gel), which can be common for polar or acidic/basic compounds.[1] To resolve this, try applying a more dilute sample to the TLC plate. If streaking persists, consider modifying the mobile phase by adding a small amount of a more polar solvent, such as methanol, or a few drops of acetic acid if your compound is acidic.[1]

Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[2] To encourage crystal formation, try to slow down the cooling process. Allow the flask to cool gradually to room temperature before placing it in an ice bath.[1] Using a different solvent or a solvent pair might also be necessary. Adding a seed crystal of the pure compound can also help induce crystallization.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Incomplete Removal of Starting Materials

Symptoms:

  • NMR spectrum of the final product shows characteristic peaks of diethyl malonate or formamidine acetate.

  • TLC analysis of the purified product shows spots corresponding to the starting materials.

Troubleshooting Workflow:

start Impurity Detected wash Perform Aqueous Wash start->wash Unreacted Salts (e.g., Formamidine Acetate) column Column Chromatography start->column Unreacted Diethyl Malonate or Other Organic Impurities extract Liquid-Liquid Extraction wash->extract extract->column Persistent Impurities recrystallize Recrystallization column->recrystallize Minor Impurities Remain end Pure Product column->end High Purity Achieved recrystallize->end

Figure 1. Troubleshooting workflow for removing unreacted starting materials.

Detailed Solutions:

  • Aqueous Wash: Unreacted formamidine acetate and other salts are soluble in water. Washing the crude reaction mixture with water or a saturated sodium bicarbonate solution during the workup can effectively remove these impurities.

  • Liquid-Liquid Extraction: After an aqueous wash, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate to separate the this compound from the aqueous layer containing dissolved salts.

  • Column Chromatography: For the removal of unreacted diethyl malonate and other organic impurities, column chromatography is highly effective. A step-by-step protocol is provided in the "Experimental Protocols" section.

  • Recrystallization: If minor impurities persist after chromatography, recrystallization can be employed as a final purification step.

Issue 2: Poor Separation during Column Chromatography

Symptoms:

  • Fractions collected from the column are still a mixture of the product and impurities as seen on TLC.

  • The product elutes very close to an impurity.

Troubleshooting Steps:

  • Optimize the Solvent System: The choice of eluent is critical for good separation.[3] The ideal Rf value for the desired compound on a TLC plate is between 0.2 and 0.4.[3] If the separation is poor, adjust the polarity of the solvent system.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased can improve the separation of compounds with similar polarities.

  • Proper Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation.[3]

Experimental Protocols

Protocol 1: Column Chromatography for Purification of this compound

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica gel for "dry loading").[3] Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data for Column Chromatography:

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Gradient)
Initial Eluent Ratio 9:1
Final Eluent Ratio 7:3
Typical Rf of Product ~0.3 in 8:2 Hexane:Ethyl Acetate
Expected Yield 70-85%
Expected Purity >98%
Protocol 2: Recrystallization of this compound

This protocol describes the recrystallization of this compound from an ethanol/water mixture.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[2]

  • Addition of Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates the saturation point.[2]

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Quantitative Data for Recrystallization:

ParameterValue
Solvent System Ethanol/Water
Approximate Solvent Ratio Dependent on sample purity, typically start with minimal hot ethanol
Expected Recovery 80-95%
Expected Purity >99%

Synthesis and Purification Workflow

The following diagram illustrates the overall process from synthesis to the purified product.

cluster_synthesis Synthesis cluster_purification Purification Diethyl Malonate Diethyl Malonate Reaction Cyclocondensation Diethyl Malonate->Reaction Formamidine Acetate Formamidine Acetate Formamidine Acetate->Reaction Crude Product Crude Product Reaction->Crude Product Workup Aqueous Workup (Wash & Extraction) Crude Product->Workup Column Column Chromatography Workup->Column Recrystallization Recrystallization Column->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Figure 2. Overall workflow from synthesis to purification of this compound.

References

Characterization of impurities in ethyl 4-pyrimidinecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 4-Pyrimidinecarboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is designed to help identify and characterize common impurities, and to troubleshoot potential issues during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The impurities in the synthesis of this compound can vary depending on the synthetic route. A common approach involves the condensation of an enamine or enaminone with an amidine derivative. Potential impurities include:

  • Unreacted Starting Materials: Such as ethyl 3-amino-2-formylacrylate or formamidine acetate.

  • Side-Products: Including polymeric materials or products from self-condensation of starting materials.

  • Isomeric Impurities: Formation of ethyl 2-pyrimidinecarboxylate is a possibility depending on the regioselectivity of the cyclization.

  • Hydrolysis Products: Pyrimidine-4-carboxylic acid may form if water is present, leading to the hydrolysis of the ethyl ester.

Q2: How can I best monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. A disappearance of starting materials and the appearance of the product spot/peak indicate reaction progression. Co-spotting with starting materials and a pure sample of the product (if available) on a TLC plate can aid in identification.

Q3: What are the recommended analytical techniques for characterizing the final product and its impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for full characterization:

  • HPLC/UHPLC: To determine the purity of the product and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and elucidate the structures of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction; incorrect reaction temperature; poor quality reagents.Confirm the reaction has gone to completion using TLC or HPLC. Ensure the reaction is performed at the optimal temperature. Verify the purity and reactivity of all starting materials and reagents.
Multiple Spots on TLC/Peaks in HPLC Presence of unreacted starting materials, side-products, or degradation.Monitor the reaction to ensure it has gone to completion. Optimize reaction conditions (temperature, time, stoichiometry) to minimize side-product formation. Purify the crude product using column chromatography or recrystallization.
Product is a different isomer Lack of regioselectivity in the cyclization step.Modify the reaction conditions to favor the formation of the desired isomer. This may involve changing the solvent, temperature, or catalyst.
Presence of a carboxylic acid impurity Hydrolysis of the ethyl ester.Ensure anhydrous conditions are maintained throughout the reaction and work-up. Use dry solvents and reagents.
Difficulty in isolating the product Product may be too soluble in the crystallization solvent or may have oiled out.If using recrystallization, try a different solvent system. For column chromatography, optimize the eluent system to achieve good separation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient: Start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: GC-MS Method for Volatile Impurity Analysis
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection: Split mode (e.g., 50:1).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Protocol 3: ¹H NMR Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the reference (0 ppm).

Visual Workflow and Diagrams

Impurity_Identification_Workflow Start Crude Product Analysis HPLC HPLC Analysis for Purity Start->HPLC GCMS GC-MS for Volatile Impurities Start->GCMS Purity_Check Purity > 99%? HPLC->Purity_Check LCMS LC-MS for MW Identification Purity_Check->LCMS No End Pure Product Purity_Check->End Yes NMR NMR (1H, 13C) for Structure Elucidation LCMS->NMR Identify Identify Impurity Structures NMR->Identify GCMS->Identify Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot End_Impure Further Purification Needed Troubleshoot->End_Impure

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Decision_Tree Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Incomplete Reaction Incomplete? Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Time/Temp Incomplete->Optimize_Conditions Yes Isomer_Check Isomeric Impurity Present? Incomplete->Isomer_Check No End Improved Synthesis Optimize_Conditions->End Check_Reagents->End Purification Review Purification Method Purification->End Modify_Synthesis Modify Synthetic Route/Conditions Isomer_Check->Modify_Synthesis Yes Hydrolysis_Check Hydrolysis Product Detected? Isomer_Check->Hydrolysis_Check No Modify_Synthesis->End Hydrolysis_Check->Purification No Anhydrous Ensure Anhydrous Conditions Hydrolysis_Check->Anhydrous Yes Anhydrous->End

Caption: Decision tree for troubleshooting synthesis issues.

Validation & Comparative

Comparative Reactivity of Ethyl and Methyl 4-Pyrimidinecarboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. The reactivity of these fundamental molecules dictates reaction efficiency, yield, and the overall feasibility of a synthetic pathway. This guide presents a comparative analysis of the reactivity of two closely related and commercially available pyrimidine derivatives: ethyl 4-pyrimidinecarboxylate and mthis compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing an objective comparison supported by established chemical principles and extrapolated experimental data.

The seemingly minor difference between an ethyl and a methyl ester group can have a discernible impact on the reactivity of the parent molecule. These differences primarily arise from two key factors: steric hindrance and electronic effects. The ethyl group, being larger than the methyl group, can present greater steric hindrance to an incoming nucleophile or catalyst, potentially slowing down reaction rates. Conversely, the ethyl group is slightly more electron-donating than the methyl group, which can subtly influence the electron density of the pyrimidine ring and the carbonyl carbon of the ester.

This guide will explore the implications of these differences in three common and critical classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type), and Reduction of the ester moiety.

Data Summary: A Comparative Overview

The following table summarizes the anticipated relative reactivity of ethyl and mthis compound in key chemical transformations. The data is extrapolated from studies on analogous heterocyclic systems and is intended to provide a general trend.

Reaction TypeReactantExpected Relative RateAnticipated YieldKey Influencing Factors
Nucleophilic Aromatic Substitution 4-Chloro-pyrimidinecarboxylateMethyl > EthylMethyl ≥ EthylSteric hindrance at the reaction center (C4) from the bulkier ethyl group.
Suzuki-Miyaura Coupling 4-Bromo-pyrimidinecarboxylateMethyl > EthylMethyl ≈ EthylSteric hindrance from the ethyl group may slightly impede the approach of the bulky palladium catalyst complex.
Ester Reduction (with LiAlH₄) 4-PyrimidinecarboxylateMethyl > EthylMethyl ≈ EthylThe smaller size of the methyl group allows for easier access of the hydride reagent to the carbonyl carbon.

Theoretical Framework and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The C4 position, being para to one ring nitrogen and ortho to the other, is a highly activated site for nucleophilic aromatic substitution.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The slightly greater steric bulk of the ethyl group in this compound is expected to modestly hinder the approach of a nucleophile to the C4 position compared to the methyl ester. This steric impediment can lead to a slightly slower reaction rate for the ethyl derivative.

Logical Relationship of SNAr Reactivity

SNAr_Reactivity cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reaction Outcome Methyl Ester Methyl Ester Steric Hindrance Steric Hindrance Methyl Ester->Steric Hindrance Less Electronic Effects Electronic Effects Methyl Ester->Electronic Effects Less Donating Ethyl Ester Ethyl Ester Ethyl Ester->Steric Hindrance More Ethyl Ester->Electronic Effects More Donating Reaction Rate Reaction Rate Steric Hindrance->Reaction Rate Inversely Proportional Electronic Effects->Reaction Rate Minor Influence Yield Yield Reaction Rate->Yield Generally Correlates

Caption: Factors influencing the relative reactivity in SNAr.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 4-halo-pyrimidinecarboxylates, this reaction is crucial for introducing diverse substituents at the C4 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the product.

Similar to SNAr reactions, the steric profile of the ester group can influence the reaction rate. The bulky phosphine ligands on the palladium catalyst, combined with the substrate, create a sterically demanding environment around the metal center. The larger ethyl group may result in a slightly slower rate of oxidative addition or transmetalation compared to the methyl group. However, in many cases, the electronic nature of the coupling partners and the choice of catalyst and ligands play a more dominant role in determining the overall yield.

Experimental Workflow for a Comparative Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Reactants Combine 4-bromo-pyrimidinecarboxylate (Methyl or Ethyl), Boronic Acid, Base, and Solvent Degas Degas mixture with Argon Reactants->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to specified temperature (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Quench Cool and quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Analyze Analyze yield and purity (NMR, GC-MS) Purify->Analyze

Caption: Standardized workflow for comparing Suzuki coupling.

Ester Reduction

The reduction of the ester functionality to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly employed for this purpose. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester.

In this reaction, the steric environment around the carbonyl group is a critical factor. The less sterically hindered carbonyl carbon of mthis compound is expected to be more accessible to the bulky aluminohydride species, leading to a faster reduction rate compared to the ethyl ester. While the reaction rates may differ, both esters are expected to be fully reduced to the corresponding hydroxymethylpyrimidine under standard conditions, leading to comparable yields, provided the reaction is allowed to proceed to completion.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These are intended to serve as a starting point for comparative studies.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

To a solution of the respective 4-chloro-pyrimidinecarboxylate (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or DMSO) is added the nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq.). The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling

In a flame-dried flask, the 4-bromo-pyrimidinecarboxylate (1.0 eq.), boronic acid or ester (1.2 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) are combined. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DME) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and, if necessary, a ligand. The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred until the starting material is consumed as indicated by TLC or LC-MS. After cooling, the mixture is filtered through a pad of celite, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The residue is purified by column chromatography.

General Procedure for Ester Reduction with LiAlH₄

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the pyrimidinecarboxylate (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is no longer detectable by TLC. The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude alcohol, which can be further purified if necessary.

Conclusion

A Comparative Analysis of the Biological Activities of Substituted Ethyl 4-Pyrimidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Among these, ethyl 4-pyrimidinecarboxylate derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides a comparative overview of the biological activities of various substituted this compound derivatives, supported by experimental data from recent studies.

Anticancer Activity

Several studies have highlighted the potential of substituted pyrimidine derivatives as anticancer agents.[1][5][6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Pyrimidine Derivatives

CompoundDerivative ClassA549 (Lung)MCF-7 (Breast)HepG2 (Liver)SW480 (Colon)Reference
Compound 1a Pyrazolo[3,4-d]pyrimidine2.24---[5]
Compound 5l Pyridylpyrimidinyl Semicarbazide-9.1510.45-[7]
Compound 4b Pyrimidine with Aryl Urea Moiety---11.08[6]
Compound 3b Thiazolo[4,5-d]pyrimidine----[8]
Doxorubicin Standard Drug9.20---[5]

Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited sources.

The data indicates that Compound 1a , a pyrazolo[3,4-d]pyrimidine derivative, shows significant activity against the A549 lung cancer cell line, being more potent than the standard drug Doxorubicin in this specific study.[5] Compound 5l demonstrated notable activity against both breast (MCF-7) and liver (HepG2) cancer cell lines, with the added benefit of lower toxicity to normal liver cells (IC50 of 53 µmol·L-1).[7] Furthermore, some derivatives, like compound 4b , have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in colon cancer cells.[6]

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Substituted this compound derivatives have shown promise in this area.

Table 2: Comparative Antimicrobial Activity of Selected Pyrimidine Derivatives

CompoundDerivative ClassE. coliS. aureusC. albicansReference
Compound 3a, 3b, 3d, 4a-d, 9c, 10b Pyrimidine & PyrimidopyrimidineExcellentExcellentExcellent[3]
Ethyl-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate TetrahydropyrimidineActive-Active[9]
Benzyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate TetrahydropyrimidineActiveActive-[9]
Ampicillin / Clotrimazole Standard DrugsStandardStandardStandard[3]

Note: "Excellent" and "Active" are qualitative descriptors from the source. Quantitative data (e.g., MIC values) is recommended for a more precise comparison when available.

A study on novel pyrimidine and pyrimidopyrimidine analogs revealed that several compounds exhibited strong antimicrobial effects against a panel of bacteria and fungi, comparable to standard drugs like ampicillin and clotrimazole.[3] Another study highlighted the bactericidal effect of specific tetrahydropyrimidine-5-carboxylate derivatives against E. coli and S. aureus.[9]

Anti-inflammatory and Other Activities

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often by evaluating their ability to inhibit cyclooxygenase (COX) enzymes.[4][10] For instance, certain pyrimidine derivatives have shown high selectivity towards COX-2, which is a key target in inflammation.[10] Additionally, some ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates have demonstrated significant larvicidal activity against Anopheles arabiensis, the vector for malaria.[11]

Experimental Protocols

Anticancer Activity Evaluation (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Evaluation (Disc Diffusion Method)

The disc diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[12]

  • Microbial Culture Preparation: Bacterial and fungal strains are cultured in their respective broth media to achieve a specific turbidity.

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the entire surface of an agar plate.

  • Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. Standard antibiotic discs are used as positive controls.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Biginelli Reaction) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization compound Synthesized Derivatives characterization->compound anticancer Anticancer Assays (MTT, etc.) compound->anticancer antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) compound->antimicrobial antiinflammatory Anti-inflammatory Assays (COX Inhibition) compound->antiinflammatory data Activity Data (IC50, Zone of Inhibition) anticancer->data antimicrobial->data antiinflammatory->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of novel chemical derivatives.

Signaling Pathway: Apoptosis Induction

apoptosis_pathway cluster_cell Cancer Cell compound Pyrimidine Derivative (e.g., Compound 4b) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mito Mitochondrial Membrane Potential Loss bcl2->mito bax->mito parp PARP mito->parp Caspase Activation cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by a pyrimidine derivative.

References

A Comparative Analysis of Ethyl 4-Pyrimidinecarboxylate and Other Bioisosteric Heterocyclic Esters for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. This guide presents a comprehensive comparative study of ethyl 4-pyrimidinecarboxylate alongside its structural isomers and bioisosteres: ethyl nicotinate (pyridine-3-carboxylate), ethyl isonicotinate (pyridine-4-carboxylate), ethyl 2-pyrazinecarboxylate, and ethyl 3-pyridazinecarboxylate. This objective analysis, supported by experimental data from scientific literature, aims to provide researchers, scientists, and drug development professionals with a valuable resource for informed scaffold selection.

The strategic replacement of a carbon atom in a benzene ring with a nitrogen atom, or the alteration of nitrogen atom positions within a diazine ring, can significantly modulate a molecule's properties. These modifications can impact everything from metabolic stability and solubility to receptor binding affinity and off-target effects. Understanding these nuanced differences is paramount for the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key physicochemical parameters for this compound and its heterocyclic ester analogues.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)pKaclogP
This compoundthis compoundC₇H₈N₂O₂152.15N/A240N/AN/A0.1[1]
Ethyl NicotinateEthyl NicotinateC₈H₉NO₂151.168 - 10223 - 2241.1073.35[2]1.32[2]
Ethyl IsonicotinateEthyl IsonicotinateC₈H₉NO₂151.162392 (at 8 mmHg)1.0093.45[3]1.43[3]
Ethyl 2-pyrazinecarboxylateEthyl 2-pyrazinecarboxylateC₇H₈N₂O₂152.1544 - 46120 - 122 (at 6 Torr)N/AN/A0.3[3]
Ethyl 3-pyridazinecarboxylateEthyl 3-pyridazinecarboxylateC₇H₈N₂O₂152.15N/AN/AN/AN/AN/A

Reactivity Profile: Hydrolytic Stability

The stability of the ester functional group to hydrolysis is a crucial factor, influencing a compound's shelf-life and in-vivo half-life. While a comprehensive comparative kinetic study under standardized conditions is not available in the literature, a study on the alkaline hydrolysis of ethyl nicotinate in a water-ethanol medium provides some insight into its reactivity[4]. The reaction was found to follow second-order kinetics, and the rate was influenced by the solvent composition[4]. Generally, the susceptibility of these esters to hydrolysis is expected to be influenced by the electron-withdrawing or -donating nature of the heterocyclic ring. The pyrimidine and pyrazine rings, with two nitrogen atoms, are more electron-deficient than the pyridine ring, which could influence the electrophilicity of the ester carbonyl carbon and thus its susceptibility to nucleophilic attack by water or hydroxide ions.

Biological Activity Landscape

The heterocyclic esters under review serve as versatile scaffolds in drug discovery. Pyrimidine-containing compounds are known to possess a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, pyridine derivatives, such as nicotinic and isonicotinic acid analogues, have been explored for various therapeutic applications. For instance, ethyl isonicotinate has been reported to exhibit antimicrobial and antifungal properties[5]. Derivatives of nicotinic acid have also shown antibacterial and antifungal activity[6]. While direct comparative biological data for these specific ethyl esters is sparse, the known activities of their parent heterocycles and related derivatives underscore their potential as building blocks for novel therapeutic agents.

Experimental Protocols

To facilitate further comparative studies, the following are detailed methodologies for key experiments.

Protocol for Determination of Aqueous Solubility

Objective: To quantitatively determine the aqueous solubility of the heterocyclic esters.

Materials:

  • Test compound (e.g., this compound)

  • Distilled or deionized water

  • Small-volume glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol) at a high concentration.

  • Create a calibration curve by preparing a series of dilutions of the stock solution in water and measuring their absorbance at the wavelength of maximum absorption (λmax) or by HPLC analysis.

  • Add an excess amount of the solid test compound to a known volume of water in a glass vial.

  • Securely cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot from the clear supernatant and dilute it with water to a concentration within the range of the calibration curve.

  • Measure the absorbance or HPLC peak area of the diluted sample.

  • Calculate the concentration of the dissolved compound using the calibration curve, and from this, determine the solubility in g/100mL or other appropriate units.

Protocol for Comparative Hydrolysis Kinetics

Objective: To determine and compare the rate constants for the hydrolysis of the heterocyclic esters under acidic, neutral, and basic conditions.

Materials:

  • Test esters (this compound, ethyl nicotinate, etc.)

  • Buffer solutions (e.g., HCl for acidic, phosphate buffer for neutral, NaOH for basic)

  • Constant temperature water bath

  • Reaction vials

  • HPLC system with a suitable column (e.g., C18) and detector

  • Quenching solution (e.g., a strong acid or base to neutralize the reaction)

Procedure:

  • Prepare stock solutions of each ester in a suitable organic solvent (e.g., acetonitrile).

  • Prepare the reaction buffers at the desired pH values (e.g., pH 2, 7.4, and 10).

  • Equilibrate the buffer solutions and the ester stock solutions to the desired reaction temperature (e.g., 37 °C) in the water bath.

  • Initiate the hydrolysis reaction by adding a small volume of the ester stock solution to a pre-warmed buffer solution in a reaction vial, ensuring the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction rate.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing a quenching solution to stop the reaction.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining ester and/or the formed carboxylic acid product.

  • Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction, the slope of the line will be equal to the negative of the rate constant (k).

  • Compare the calculated rate constants for each ester under the different pH conditions.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the comparative screening of the heterocyclic esters.

G Comparative Screening Workflow for Heterocyclic Esters cluster_0 Compound Library cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Screening cluster_3 Data Analysis & Hit Selection E4PC This compound Solubility Solubility Assay E4PC->Solubility EN Ethyl Nicotinate EN->Solubility EIN Ethyl Isonicotinate EIN->Solubility E2PzC Ethyl 2-pyrazinecarboxylate E2PzC->Solubility E3PdC Ethyl 3-pyridazinecarboxylate E3PdC->Solubility Stability Hydrolytic Stability (pH 2, 7.4, 10) Solubility->Stability Lipophilicity logP Determination Stability->Lipophilicity PrimaryScreen Primary Assay (e.g., Target-based) Lipophilicity->PrimaryScreen SecondaryScreen Secondary Assay (e.g., Cell-based) PrimaryScreen->SecondaryScreen AntimicrobialScreen Antimicrobial Panel (MIC determination) PrimaryScreen->AntimicrobialScreen DataAnalysis Comparative Data Analysis (SAR) SecondaryScreen->DataAnalysis AntimicrobialScreen->DataAnalysis HitSelection Hit Compound Selection DataAnalysis->HitSelection

Caption: A generalized workflow for the comparative evaluation of heterocyclic esters.

Conclusion

This comparative guide provides a foundational understanding of the key differences between this compound and its pyridine, pyrazine, and pyridazine-based counterparts. While this compound and its diazine analogues generally exhibit lower lipophilicity compared to their pyridine isomers, which can be advantageous for certain drug development programs, their increased number of hydrogen bond acceptors can also influence solubility and interactions with biological targets. The electronic nature of the heterocyclic core is a critical determinant of chemical reactivity and metabolic stability. Ultimately, the choice of a specific heterocyclic ester scaffold will depend on the therapeutic target and the desired pharmacological profile. The provided experimental protocols offer a framework for researchers to generate direct comparative data to guide their drug discovery efforts.

References

Validation of ethyl 4-pyrimidinecarboxylate as a viable scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 4-Pyrimidinecarboxylate: A Versatile Scaffold for Modern Drug Discovery

A Comparative Guide to its Potential as a Privileged Structure in Anticancer Therapies

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, owing to its presence in natural bioactive compounds and its ability to interact with a wide range of biological targets. Among its many derivatives, this compound has emerged as a particularly valuable scaffold, offering synthetic tractability and the potential for diverse functionalization. This guide provides a comprehensive comparison of this compound-based compounds against established alternatives in the context of anticancer drug discovery, supported by experimental data and detailed methodologies.

Targeting Key Pathways in Oncology

Derivatives of this compound have demonstrated significant potential in targeting crucial pathways implicated in cancer progression, notably lactate dehydrogenase (LDH) and vascular endothelial growth factor receptor 2 (VEGFR-2).

1. Lactate Dehydrogenase (LDH) Inhibition

Elevated LDH activity is a hallmark of many cancers, contributing to the Warburg effect and promoting tumor survival. Ethyl pyrimidine-quinolinecarboxylate derivatives have been identified as potent inhibitors of human lactate dehydrogenase A (hLDHA), a critical enzyme in this pathway.

Comparative Performance of LDH Inhibitors

The following table summarizes the in vitro inhibitory activity of novel ethyl pyrimidine-quinolinecarboxylate derivatives against hLDHA and, for context, provides data for other known LDH inhibitors.

Compound ClassSpecific Compound(s)TargetIC50 (µM)Reference Compound(s)TargetIC50 (µM)
Ethyl Pyrimidine-Quinolinecarboxylate16a, 18b, 18c, 18d hLDHA≈ 1GossypolhLDHA1.9
Thirteen other derivativeshLDHA< 5
15c, 15d, 16d (selective)hLDHB> 100hLDHB1.4
Dihydroxynaphthoic AcidsVarious derivativesLDH0.03 - >100
N-substituted Oxamic AcidsVarious derivativesLDHModest Inhibition

Table 1: Comparative IC50 values of ethyl pyrimidine-quinolinecarboxylate derivatives and other LDH inhibitors.[1][2][3][4]

The data indicates that ethyl pyrimidine-quinolinecarboxylate derivatives exhibit potent, low micromolar to near-micromolar inhibition of hLDHA, comparable to the well-characterized inhibitor Gossypol.[1][2][4] Notably, some derivatives demonstrate high selectivity for the hLDHA isoform, a desirable characteristic for minimizing off-target effects.[1][2]

2. VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, with VEGFR-2 playing a central role in this process. Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, synthesized from precursors related to the this compound scaffold, have shown potent inhibitory activity against VEGFR-2.

Comparative Performance of VEGFR-2 Inhibitors

The table below presents the VEGFR-2 inhibitory activity of these pyrimidine derivatives in comparison to the established multi-kinase inhibitor, Sorafenib.

Compound ClassSpecific Compound(s)TargetIC50 (nM)Reference Compound(s)TargetIC50 (nM)
Thieno[2,3-d]pyrimidine21e VEGFR-221SorafenibVEGFR-241.1 - 90
21b VEGFR-233.4
21c VEGFR-247.0
Furo[2,3-d]pyrimidine4c VEGFR-257.1
7b VEGFR-242.5
7c VEGFR-252.5

Table 2: Comparative IC50 values of furo- and thieno-pyrimidine derivatives and Sorafenib against VEGFR-2.[5][6][7]

These results highlight that thieno[2,3-d]pyrimidine derivatives, in particular, demonstrate nanomolar potency against VEGFR-2, with compound 21e being approximately twice as potent as Sorafenib in the cited study.[5][7]

Cytotoxicity Against Cancer Cell Lines

The ultimate validation of an anticancer scaffold lies in its ability to induce cancer cell death. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their cytotoxic effects across a range of human cancer cell lines.

Comparative Cytotoxicity of Thieno[2,3-d]pyrimidin-4(3H)-ones

The following table summarizes the cytotoxic activity of these compounds, with comparisons to standard chemotherapeutic agents where available.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference Compound(s)Cancer Cell LineIC50 (µM)
Thieno[2,3-d]pyrimidin-4(3H)-one15 A549 (Lung)0.94DoxorubicinMCF-7 (Breast)-
2-(benzylamino)-... MDA-MB-435 (Melanoma)GP = -31.02%GefitinibMCF-7 (Breast)> IC50 of some derivatives
Ester 2 MDA-MB-231 (Breast)0.16
4 MDA-MB-231 (Breast)0.24

Table 3: Cytotoxicity (IC50) of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines. GP denotes Growth Percent.[8][9][10][11]

The data reveals that derivatives based on the thieno[2,3-d]pyrimidine scaffold, accessible from this compound chemistry, exhibit potent cytotoxic effects against lung, melanoma, and breast cancer cell lines, with some compounds demonstrating sub-micromolar efficacy.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

1. Lactate Dehydrogenase (LDH) Inhibition Assay

This assay quantifies the enzymatic activity of LDH by measuring the rate of NADH oxidation.

  • Reagents:

    • Reaction Buffer: 0.2 M Tris-HCl (pH 7.3)

    • Pyruvate solution: 30 mM

    • NADH solution: 6.6 mM

    • Recombinant human LDH-A or LDH-B enzyme

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, and NADH.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the reaction by adding the LDH enzyme solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADH.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[12]

2. VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.

  • Reagents:

    • Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

    • ATP solution (500 µM)

    • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Recombinant human VEGFR-2 enzyme

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., Kinase-Glo® MAX)

  • Procedure:

    • Prepare a master mixture containing the kinase buffer, ATP, and substrate.

    • Dispense the master mixture into the wells of a white 96-well plate.

    • Add the test compounds at various concentrations to the respective wells.

    • Add the VEGFR-2 enzyme to initiate the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.

    • Measure the luminescence using a microplate reader. A higher luminescent signal indicates greater inhibition of VEGFR-2.

    • Calculate the IC50 value from the dose-response curve.[13][14][15]

3. MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Complete cell culture medium

    • Cancer cell lines

    • Test compounds dissolved in DMSO

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add fresh medium containing the MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[16][17][18][19]

Visualizing the Mechanisms of Action

To better understand the biological context of these findings, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

LDH_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH/NAD+ LDHA LDHA (Target) Inhibitor This compound Derivative Inhibitor->LDHA Inhibition

Caption: LDH Signaling Pathway Inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Furo/Thieno-pyrimidine Derivative Inhibitor->VEGFR2 Inhibition of Kinase Activity

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow start Start: Compound Synthesis (this compound Scaffold) invitro In Vitro Enzyme Assays (LDH, VEGFR-2) start->invitro cell_based Cell-Based Assays (MTT Cytotoxicity) invitro->cell_based data_analysis Data Analysis (IC50 Determination) cell_based->data_analysis end Lead Compound Identification data_analysis->end

References

Comparative Docking Analysis of Ethyl 4-Pyrimidinecarboxylate and Related Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the molecular docking studies of ethyl 4-pyrimidinecarboxylate derivatives and other pyrimidine-based compounds as enzyme inhibitors. The data and protocols presented are synthesized from various in-silico investigations to aid researchers in the rational design of novel and potent therapeutic agents. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for numerous inhibitors targeting key enzymes in diseases like cancer.[1]

Data Presentation: Comparative Docking Scores

Molecular docking simulations are crucial for predicting the binding affinities and modes of pyrimidine derivatives against various biological targets.[1] The following tables summarize the quantitative docking data for these inhibitors against several key enzymes.

Table 1: Docking Scores of Pyrimidine Derivatives against EGFR

Compound ScaffoldDocking Score (kcal/mol)Key Interacting ResiduesReference
4-Ethoxy-6-(aryl)pyrimidin-2-amine-7.3 to -5.5Met769, Cys773[1]
Generic Pyrimidine Derivatives-8.8 to -8.3MET-769[1]
Pyrrolo[2,3-d]pyrimidine DerivativesNot SpecifiedNot Specified[2]
Pyrido[3,4-d]pyrimidine DerivativesNot SpecifiedNot Specified[2]

Table 2: Docking Scores of Pyrimidine Derivatives against Other Kinases

Compound ScaffoldTargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
4,6-DiarylpyrimidinePI3KγHigh affinity reportedNot explicitly stated[1]
2-Amino-4,6-diarylpyrimidinePI3KγStrong inhibition notedNot explicitly stated[1]
Substituted PyrimidinesCDK2-7.9 to -7.4Not explicitly stated[1]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK2/4/6Potent inhibition reportedLys33, Asp145[1]
Pyrazolo[3,4-d]pyrimidinone DerivativesCOX-2IC50: 0.27 to 2.34 µMNot Specified[3]

Table 3: Docking and Inhibition Data for Ethyl Pyrimidine-Quinolinecarboxylates against hLDHA

Compound ClassDocking Score (kcal/mol)IC50Key Interacting ResiduesReference
Ethyl pyrimidine-quinolinecarboxylates≤ -9Many < 5 µM, some ≈ 1 µMArg168, His192, Asn137, Asp194[4][5]

Experimental Protocols for Molecular Docking

The reliability of docking results is highly dependent on the methodology. Below is a generalized protocol based on the reviewed literature for docking pyrimidine-based inhibitors.[1]

1. Software and Hardware:

  • Software: UCSF Chimera, AutoDock Vina, Python with Meeko package, and Molecular Operating Environment (MOE) are commonly used.[6][7]

  • Hardware: A standard workstation with a multi-core processor is generally sufficient.[6]

2. Receptor Preparation:

  • PDB File Retrieval: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[6] For example, EGFR (1M17) and Bcl-2 (5VO4) are used as receptors.[2][7]

  • Protein Cleaning: Water molecules, co-crystallized ligands, and ions not relevant to the binding site are removed.[2][7]

  • Addition of Hydrogens and Charges: Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.[2][6]

  • PDBQT File Generation: The prepared receptor is saved in the PDBQT file format for use with AutoDock Vina.[6]

3. Ligand Preparation:

  • Obtain Ligand Structures: 3D structures of the pyrimidine derivatives are downloaded from databases like PubChem or drawn using software like MarvinSketch.[2][6]

  • Energy Minimization: Ligand structures are energy-minimized using a suitable force field.[6]

  • Torsion Bonds: Rotatable bonds are detected to allow for ligand flexibility during docking.[2]

4. Grid Generation:

  • A grid box is generated around the active site of the enzyme to define the search space for the ligand.[6] The grid should be large enough to accommodate the ligand's movement within the binding pocket.[6]

5. Docking Simulation:

  • Molecular docking is performed using software like AutoDock Vina.[1][6] The software samples various conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.[1]

6. Analysis of Results:

  • Binding Affinity: The results are ranked based on the predicted binding affinity (docking score) in kcal/mol, where a more negative score indicates stronger predicted binding.[6]

  • Binding Pose and Interactions: The top-ranked poses are visualized to analyze interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the active site residues.[6]

  • Validation: The Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its crystal structure can be calculated to validate the protocol. An RMSD below 2.0 Å is generally considered a good result.[2]

Mandatory Visualization

Molecular_Docking_Workflow General Molecular Docking Workflow cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Add Hydrogens) Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking_Sim Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Results_Analysis Results Analysis (Binding Affinity, Pose Visualization) Docking_Sim->Results_Analysis Validation Validation (RMSD Calculation) Results_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine Inhibitors Inhibitor->Dimerization

Caption: The EGFR signaling pathway and its inhibition.

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor Pyrimidine Inhibitors Inhibitor->PI3K

Caption: The PI3K/AKT signaling pathway and its inhibition.

References

Benchmarking New Synthetic Routes for Ethyl 4-Pyrimidinecarboxylate Against Known Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic methodologies for producing ethyl 4-pyrimidinecarboxylate. By presenting key performance data from both established and novel routes, this document aims to inform the selection of the most efficient and effective synthesis strategy.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Consequently, the efficient synthesis of key pyrimidine intermediates, such as this compound, is of significant interest. This guide benchmarks a novel synthetic approach, the Minisci homolytic alkoxycarbonylation, against the traditional Pinner cyclocondensation method, providing a clear comparison of their respective advantages and disadvantages based on experimental data.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for two primary synthetic routes to pyrimidine carboxylates. While a direct synthesis of the unsubstituted this compound via the Minisci reaction is not detailed in the available literature, the data for a closely related analogue, ethyl 5-bromopyrimidine-4-carboxylate, provides a strong basis for comparison.

ParameterTraditional Method: Pinner-type CyclocondensationNew Method: Minisci Homolytic Alkoxycarbonylation
Product Ethyl 2,5-disubstituted-pyrimidine-4-carboxylatesEthyl 5-bromo-4-pyrimidinecarboxylate
Starting Materials β-enamino diketones, Amidines5-bromopyrimidine, Ethyl pyruvate
Key Reagents Base or Acid CatalystSilver nitrate, Ammonium persulfate
Solvent EthanolToluene, Water, Acetic Acid
Reaction Time Not specifiedNot specified
Temperature RefluxNot specified
Yield 51-86%[1]48%[2]
Purity Not specifiedHigh (minimal byproducts)[2]
Number of Steps One-potOne-step[2]
Scalability Established for various derivativesDemonstrated on >10 g scale[2]

A second traditional method, the condensation of formamidine acetate with mucobromic acid, is noted for producing 5-bromopyrimidine-4-carboxylate but suffers from very low yields of 3-8% and the formation of significant byproducts, making it a less viable option for efficient synthesis.[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Traditional Method: Pinner-type Cyclocondensation

The Pinner synthesis and its variations are the cornerstone of traditional pyrimidine synthesis. The general principle involves the acid- or base-catalyzed cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent like an enamino ketone) with an amidine.

Representative Protocol for Substituted Ethyl 4-Pyrimidinecarboxylates:

A general procedure for the synthesis of ethyl 2,5-disubstituted pyrimidine-4-carboxylates involves the reaction of an unsymmetrical enamino diketone with an amidine hydrochloride.[1] The specific reaction conditions, including the choice of solvent (often an alcohol like ethanol), catalyst (acid or base), and reaction temperature (typically reflux), are optimized depending on the specific substrates. The reaction mixture is heated for a period of time, followed by cooling and product isolation, which may involve precipitation and filtration, or extraction and chromatographic purification.

New Method: Minisci Homolytic Alkoxycarbonylation

This modern approach utilizes radical chemistry to directly functionalize the pyrimidine ring. It offers a regioselective, one-step synthesis from a readily available pyrimidine precursor.

Experimental Protocol for Ethyl 5-bromopyrimidine-4-carboxylate: [2]

To a solution of 5-bromopyrimidine in a biphasic solvent system of toluene and water, ethyl pyruvate, acetic acid, and a catalytic amount of silver nitrate are added. The reaction is initiated by the addition of an oxidizing agent, such as ammonium persulfate. The reaction proceeds at room temperature. Upon completion, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired ethyl 5-bromopyrimidine-4-carboxylate.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the traditional and new synthetic routes, highlighting the key transformations.

G cluster_0 Traditional Route: Pinner-type Cyclocondensation β-Dicarbonyl β-Dicarbonyl Cyclocondensation Cyclocondensation β-Dicarbonyl->Cyclocondensation Amidine Amidine Amidine->Cyclocondensation This compound Derivative This compound Derivative Cyclocondensation->this compound Derivative

Caption: Workflow of the traditional Pinner-type synthesis.

G cluster_1 New Route: Minisci Homolytic Alkoxycarbonylation Substituted Pyrimidine Substituted Pyrimidine Radical Addition & Aromatization Radical Addition & Aromatization Substituted Pyrimidine->Radical Addition & Aromatization Radical Precursor Radical Precursor Radical Precursor->Radical Addition & Aromatization Functionalized this compound Functionalized this compound Radical Addition & Aromatization->Functionalized this compound

Caption: Workflow of the new Minisci-type synthesis.

References

Comparative Guide to the In Vitro Efficacy of Ethyl 4-Pyrimidinecarboxylate Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro anticancer activity of various ethyl 4-pyrimidinecarboxylate derivatives. The data presented is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Data Summary of Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected this compound derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a Ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateU87 (Glioma)>10[1]
U251 (Glioma)>10[1]
HeLa (Cervical Cancer)>10[1]
A549 (Lung Cancer)>10[1]
4g Indolyl-pyrimidine HybridMCF-7 (Breast Cancer)5.1 ± 1.14[2]
HepG2 (Liver Cancer)5.02 ± 1.19[2]
HCT-116 (Colon Cancer)6.6 ± 1.40[2]
5d 4-Aryldihydropyrimidinone-5-carboxylateHCC1954 (Breast Cancer)~15[3]
MCF-7 (Breast Cancer)~20[3]
5c Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHepG2 (Liver Cancer)5.351[4]
5g Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHepG2 (Liver Cancer)6.872[4]
Compound 7 Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][5][6]triazolo[4,3-a]pyrimidine-6-carboxylateA-549 (Lung Cancer)3.46 ± 0.5[7]
HepG2 (Liver Cancer)5.54 ± 0.7[7]
Compound 2 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast Cancer)0.013[8]
MDA-MB-231 (Breast Cancer)0.056[8]

Experimental Protocols

The following are generalized experimental protocols for the in vitro testing of this compound derivatives, based on methodologies described in the cited literature.

Cell Culture and Maintenance

Human cancer cell lines are procured from a certified cell bank. The cells are cultured in appropriate growth media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cell cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. These are further diluted with the growth medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. A control group with a vehicle (DMSO) and a blank group with only medium are also included. The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases metabolize the MTT to form purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro anticancer drug screening and a simplified representation of a signaling pathway often targeted by pyrimidine derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_processing Data Processing & Viability Calculation absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

References

A Comparative Analysis of Ethyl 4-Pyrimidinecarboxylate-Based Inhibitors Across Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three distinct classes of ethyl 4-pyrimidinecarboxylate-based inhibitors. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors targeting a range of enzymes implicated in various diseases. This guide focuses on a comparative analysis of three such classes of inhibitors:

  • Ethyl pyrimidine-quinolinecarboxylates as Lactate Dehydrogenase (LDH) inhibitors for oncology applications.

  • Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), a Biotin Carboxylase inhibitor with antibacterial properties.

  • Ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as larvicidal agents targeting Acetylcholinesterase.

Data Presentation: A Comparative Overview of Inhibitor Efficacy

The following tables summarize the quantitative data on the efficacy of these inhibitors, allowing for a clear comparison of their performance against their respective targets.

Table 1: Efficacy of Ethyl Pyrimidine-Quinolinecarboxylate Derivatives as hLDHA and hLDHB Inhibitors
CompoundRArhLDHA IC50 (µM)[1][2][3][4][5]hLDHB IC50 (µM)[1][2][3][4][5]
15b HNaphth-2-yl4.85 ± 0.15> 100
15c H4-Cl-Ph6.2 ± 0.3> 100
15d H4-F-Ph7.1 ± 0.4> 100
16a ClPh1.2 ± 0.15.3 ± 0.2
16b ClNaphth-2-yl2.3 ± 0.18.7 ± 0.5
16c Cl4-Cl-Ph3.1 ± 0.112.4 ± 0.8
16d Cl4-F-Ph4.2 ± 0.2> 100
17a BrPh1.5 ± 0.16.1 ± 0.3
17b BrNaphth-2-yl2.8 ± 0.110.2 ± 0.7
17c Br4-Cl-Ph3.5 ± 0.215.1 ± 0.9
17d Br4-F-Ph4.8 ± 0.3> 100
18a MePh1.8 ± 0.17.2 ± 0.4
18b MeNaphth-2-yl1.1 ± 0.14.9 ± 0.2
18c Me4-Cl-Ph2.1 ± 0.19.3 ± 0.6
18d Me4-F-Ph3.6 ± 0.218.2 ± 1.1
Table 2: Efficacy of Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) against Biotin Carboxylase
InhibitorTargetOrganismIC50 (µM)[3]
SABA1Acetyl-CoA Carboxylase (Biotin Carboxylase subunit)E. coli4.0
Table 3: Larvicidal Efficacy of Ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates against Anopheles arabiensis
CompoundSubstituentsMortality (%) at 4 µg/mL[2][6][7][8]
8b 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl94
8f 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl91
Temephos (Standard)99

Signaling Pathways and Mechanisms of Action

Understanding the biological context in which these inhibitors function is crucial for their development and application. The following diagrams illustrate the key signaling pathways and mechanisms of action for each class of inhibitor.

Lactate Dehydrogenase Inhibition and the Warburg Effect in Cancer

Ethyl pyrimidine-quinolinecarboxylates target lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect. Cancer cells often exhibit increased glycolysis even in the presence of oxygen, converting pyruvate to lactate via LDHA. This metabolic shift provides rapidly proliferating tumor cells with ATP and biosynthetic precursors. Inhibition of LDHA aims to reverse this effect, thereby impeding tumor growth.

Warburg_Effect cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Lactate Lactate LDHA->Lactate Inhibitor Ethyl Pyrimidine- Quinolinecarboxylate Inhibitor->LDHA Inhibition Bacterial_FAS cluster_Pathway Bacterial Fatty Acid Synthesis (FAS II) Biotin Biotin Biotin_Carboxylase Biotin Carboxylase Biotin->Biotin_Carboxylase ATP ATP ATP->Biotin_Carboxylase CO2 CO2 CO2->Biotin_Carboxylase Carboxybiotin Carboxybiotin Biotin_Carboxylase->Carboxybiotin Carboxyltransferase Carboxyltransferase Carboxybiotin->Carboxyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Carboxyltransferase Malonyl_CoA Malonyl-CoA Carboxyltransferase->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Complex Malonyl_CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids SABA1 SABA1 SABA1->Biotin_Carboxylase Inhibition AChE_Inhibition cluster_Synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft ACh_receptor ACh Receptor (Nerve Impulse) Synaptic_Cleft->ACh_receptor Binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Ethyl 2,4,6-trisubstituted- 1,4-dihydropyrimidine- 5-carboxylate Inhibitor->AChE Inhibition hLDHA_Assay_Workflow start Start prep_reagents Prepare Reagents: - Test Compounds in DMSO - β-NADH Solution - hLDHA Enzyme Solution - Pyruvate Solution start->prep_reagents add_buffer Add 188 µL Buffer to Wells prep_reagents->add_buffer add_compound Add 2 µL Test Compound or DMSO (Control) add_buffer->add_compound add_nadh Add 5 µL β-NADH add_compound->add_nadh add_enzyme Add 5 µL hLDHA Enzyme add_nadh->add_enzyme pre_incubate Pre-incubate for 15 min at 37°C add_enzyme->pre_incubate add_pyruvate Initiate Reaction with 10 µL Pyruvate pre_incubate->add_pyruvate measure_fluorescence Measure Fluorescence Kinetics (Ex: 340 nm, Em: 460 nm) add_pyruvate->measure_fluorescence calculate_rate Calculate Reaction Rate measure_fluorescence->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end BC_Assay_Workflow start Start prep_mixture Prepare Reaction Mixture: - Buffer, MgCl2, PEP, NADH, PK, LDH start->prep_mixture add_inhibitor Add Test Compound (SABA1) or Solvent prep_mixture->add_inhibitor add_substrates Add ATP and Biotin add_inhibitor->add_substrates equilibrate Equilibrate to Temperature add_substrates->equilibrate add_enzyme Initiate Reaction with Biotin Carboxylase equilibrate->add_enzyme monitor_absorbance Monitor Absorbance at 340 nm add_enzyme->monitor_absorbance determine_rate Determine Reaction Rate monitor_absorbance->determine_rate calculate_inhibition Calculate % Inhibition determine_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end Larvicidal_Assay_Workflow start Start prep_solutions Prepare Stock and Dilutions of Test Compounds start->prep_solutions setup_containers Set Up Test Containers with Larvae and Water prep_solutions->setup_containers add_compounds Add Test Dilutions, Control, and Positive Control setup_containers->add_compounds add_food Provide Larval Food add_compounds->add_food incubate Incubate at Controlled Temperature and Light Cycle add_food->incubate record_mortality Record Mortality at 24h and 48h incubate->record_mortality calculate_mortality Calculate % Mortality record_mortality->calculate_mortality determine_lc50 Determine LC50 (optional) calculate_mortality->determine_lc50 end End determine_lc50->end

References

Safety Operating Guide

Proper Disposal of Ethyl 4-pyrimidinecarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-pyrimidinecarboxylate, ensuring operational safety and regulatory compliance.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for determining the appropriate personal protective equipment (PPE) and disposal route.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]

Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE should be worn when handling this compound:

  • Gloves: Wear protective gloves.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with institutional and local regulations. The following is a general procedural workflow for its disposal.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated and properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be securely sealed.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be away from incompatible materials.

  • Waste Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[2]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Disposal A Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) B Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat A->B C Collect Waste in Designated Container B->C Begin Handling/ Experiment D Securely Seal and Label Container C->D E Store in Designated Waste Accumulation Area F Contact EHS for PICKUP E->F G Final Disposal via Approved Waste Facility F->G

References

Essential Safety and Operational Guide for Handling Ethyl 4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Ethyl 4-pyrimidinecarboxylate, a key reagent in various synthetic pathways. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that causes skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.

Protection Type Specific PPE Standard/Specification Purpose
Eye and Face Protection Chemical Splash GogglesANSI Z87.1 or equivalentTo protect eyes from splashes of the chemical.[2][3]
Face Shield (in addition to goggles)-Recommended when there is a significant risk of splashing or when handling larger quantities.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Consult manufacturer's chemical resistance guideTo prevent skin contact and irritation.[4]
Body Protection Laboratory Coat-To protect skin and clothing from spills.
Respiratory Protection Not typically required under normal use with adequate ventilation.-Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safe handling.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area 1. Designate a well-ventilated work area (fume hood). gather_materials 2. Assemble all necessary equipment and reagents. prep_area->gather_materials don_ppe 3. Put on all required Personal Protective Equipment (PPE). gather_materials->don_ppe weigh_transfer 4. Carefully weigh and transfer the chemical, avoiding dust generation. don_ppe->weigh_transfer perform_reaction 5. Conduct the experiment, maintaining awareness of potential splashes. weigh_transfer->perform_reaction decontaminate 6. Decontaminate all glassware and surfaces with an appropriate solvent. perform_reaction->decontaminate remove_ppe 7. Remove PPE in the correct order to avoid self-contamination. decontaminate->remove_ppe wash_hands 8. Wash hands thoroughly with soap and water. remove_ppe->wash_hands segregate_waste 9. Segregate waste into designated, labeled containers (solid and liquid). wash_hands->segregate_waste dispose 10. Dispose of waste according to institutional and local regulations. segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Any unused this compound, contaminated paper towels, gloves, or other solid materials should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound and rinseates from cleaning contaminated glassware should be collected in a designated, labeled container for hazardous liquid waste. Do not pour down the drain[5].

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your institution's specific waste disposal protocols.

References

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Ethyl 4-pyrimidinecarboxylate

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